Benzenemethanamine, 3-bromo-N-propyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZFDZBCNIHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238122 | |
| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-92-7 | |
| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for benzenemethanamine, 3-bromo-N-propyl-, a valuable building block in pharmaceutical and chemical research. The document details two primary synthetic routes: direct alkylation and reductive amination, offering comprehensive experimental protocols and comparative data.
Executive Summary
The synthesis of benzenemethanamine, 3-bromo-N-propyl-, can be effectively achieved through two principal methods. The first involves the direct alkylation of n-propylamine with 3-bromobenzyl bromide. This method is straightforward and analogous to other known alkylations of benzyl halides. The second, and often preferred, method is the reductive amination of 3-bromobenzaldehyde with n-propylamine. This approach is known for its high efficiency and selectivity, minimizing the potential for over-alkylation that can be a drawback of the direct alkylation route.[1] This guide will explore both pathways, providing the necessary details for their successful implementation in a laboratory setting.
Comparative Data of Synthesis Pathways
| Parameter | Pathway 1: Direct Alkylation | Pathway 2: Reductive Amination |
| Starting Materials | 3-Bromobenzyl bromide, n-Propylamine | 3-Bromobenzaldehyde, n-Propylamine |
| Key Reagents | Base (e.g., K2CO3, Et3N) | Reducing Agent (e.g., NaBH(OAc)3, NaBH4) |
| Typical Yield | Good to Excellent (estimated ~80%)[2] | Excellent |
| Key Advantages | Simple, one-step reaction | High selectivity, avoids polyalkylation[1] |
| Potential Drawbacks | Potential for over-alkylation | Requires a suitable reducing agent |
Pathway 1: Synthesis via Direct Alkylation
This pathway involves the nucleophilic substitution of the bromine atom in 3-bromobenzyl bromide by n-propylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Experimental Protocol
-
Reaction Setup : To a solution of 3-bromobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add n-propylamine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Reaction Conditions : Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification : The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired benzenemethanamine, 3-bromo-N-propyl-.
A similar synthesis reacting 3-bromobenzyl bromide with dimethylamine in benzene at 5°C, followed by acidification and subsequent basification, yielded 3-bromo-N,N-dimethylbenzylamine in 80% yield.[2]
Synthesis of Starting Material: 3-Bromobenzyl bromide
3-Bromobenzyl bromide can be synthesized from 3-bromotoluene via free radical bromination.[3]
-
Reaction Setup : A solution of 3-bromotoluene (1.0 eq) and a radical initiator such as N-bromosuccinimide (NBS) (1.1 eq) in a solvent like carbon tetrachloride is prepared.
-
Initiation : The reaction is initiated by irradiating with a UV lamp or by adding a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reaction Conditions : The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification : After cooling, the succinimide byproduct is filtered off. The filtrate is washed with water and a dilute solution of sodium bicarbonate, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting 3-bromobenzyl bromide can be purified by distillation or recrystallization, yielding up to 75%.[3]
Logical Flow of Direct Alkylation
Pathway 2: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds and an amine.[1][4] This pathway involves the initial formation of an imine from 3-bromobenzaldehyde and n-propylamine, which is then reduced in situ to the target secondary amine.
Experimental Protocol
-
Imine Formation : In a reaction vessel, dissolve 3-bromobenzaldehyde (1.0 eq) and n-propylamine (1.1 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction : To the solution containing the imine, a reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is a commonly used and effective reagent for this transformation as it is mild and selective for the imine over the aldehyde.[1] Other reducing agents like sodium borohydride (NaBH4) can also be used.
-
Reaction Conditions : The reaction mixture is stirred at room temperature for an additional 12-24 hours.
-
Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure benzenemethanamine, 3-bromo-N-propyl-.
The synthesis of a similar compound, 5-bromo-3-dimethylaminopyridine, was achieved using aqueous formaldehyde, acetic acid, and NaBH(OAc)3.[5]
Logical Flow of Reductive Amination
Conclusion
Both direct alkylation and reductive amination are viable and effective methods for the synthesis of benzenemethanamine, 3-bromo-N-propyl-. The choice of pathway may depend on the availability of starting materials, desired purity, and the scale of the reaction. For high selectivity and to avoid byproducts from over-alkylation, reductive amination is generally the recommended approach. The experimental protocols provided in this guide offer a solid foundation for researchers to produce this important chemical intermediate.
References
"Chemical and physical properties of Benzenemethanamine, 3-bromo-N-propyl-"
Technical Whitepaper: Benzenemethanamine, 3-bromo-N-propyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 3-bromo-N-propyl-, also identified by its CAS Number 90389-92-7, is a substituted aromatic amine.[1] Its structure, featuring a bromine atom on the benzene ring and an N-propyl group, makes it a potential building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited publicly available experimental data, this guide also presents predicted properties and analogous experimental protocols to facilitate further research and application.
Chemical and Physical Properties
The following table summarizes the available chemical and physical data for Benzenemethanamine, 3-bromo-N-propyl-. It is important to note that some of these properties are predicted and should be experimentally verified.
| Property | Value | Source |
| IUPAC Name | N-(3-bromobenzyl)propan-1-amine | - |
| Synonyms | 3-bromo-N-propylbenzenemethanamine | [1] |
| CAS Number | 90389-92-7 | [1] |
| Molecular Formula | C10H14BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| Boiling Point | 97 °C at 0.4 Torr | [1] |
| Density (Predicted) | 1.265±0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.35±0.19 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Benzenemethanamine, 3-bromo-N-propyl- are not extensively documented in publicly accessible literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-bromo-N,N-dimethylbenzylamine.[2]
Proposed Synthesis: Reductive Amination
A common method for the synthesis of N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde.
Reactants:
-
3-Bromobenzaldehyde
-
n-Propylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst, if needed)
Procedure:
-
Dissolve 3-bromobenzaldehyde (1 equivalent) in the chosen solvent within a round-bottom flask.
-
Add n-propylamine (1.1 to 1.5 equivalents).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent (e.g., STAB, 1.2 to 1.5 equivalents) portion-wise to control any exothermic reaction.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Workflow
Due to the absence of specific biological data and signaling pathways for Benzenemethanamine, 3-bromo-N-propyl-, the following diagram illustrates a logical workflow for its chemical synthesis and characterization, which is a critical aspect for any novel compound in drug development.
References
Structural Analysis of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the compound Benzenemethanamine, 3-bromo-N-propyl-. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected analytical characteristics and methodologies based on the analysis of its core functional components: the 3-bromobenzyl moiety and the N-propylamine group. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and structurally related compounds.
Chemical Identity and Properties
Benzenemethanamine, 3-bromo-N-propyl-, is a substituted benzylamine. The structure consists of a benzene ring substituted with a bromine atom at the meta position and a (propylamino)methyl group.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | Inferred from constituent parts |
| Molecular Weight | 228.13 g/mol | Inferred from constituent parts |
| IUPAC Name | 1-(3-bromophenyl)-N-propylmethanamine | Inferred from constituent parts |
| SMILES | CCCNCC1=CC=CC(=C1)Br | Inferred from constituent parts |
| InChI | InChI=1S/C10H14BrN/c1-2-6-12-7-9-5-3-4-8(11)10-9/h3-5,10,12H,2,6-7H2,1H3 | Inferred from constituent parts |
Note: These properties are calculated based on the chemical structure and may vary slightly from experimental values.
Spectroscopic and Chromatographic Analysis
The structural elucidation of Benzenemethanamine, 3-bromo-N-propyl- relies on a combination of spectroscopic and chromatographic techniques. The expected data from these analyses are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Benzylic protons (-CH₂-) as a singlet or doublet around δ 3.7-3.9 ppm. - N-propyl group protons: -NCH₂- (triplet, ~δ 2.5-2.7 ppm), -CH₂- (sextet, ~δ 1.5-1.7 ppm), -CH₃ (triplet, ~δ 0.9-1.0 ppm). - NH proton as a broad singlet, variable chemical shift. |
| ¹³C NMR | - Aromatic carbons (6 signals) in the range of δ 120-145 ppm, with the carbon attached to bromine showing a lower chemical shift. - Benzylic carbon (-CH₂-) around δ 50-55 ppm. - N-propyl group carbons: -NCH₂- (~δ 45-50 ppm), -CH₂- (~δ 20-25 ppm), -CH₃ (~δ 10-15 ppm). |
| FT-IR | - N-H stretch (secondary amine) around 3300-3500 cm⁻¹ (may be weak). - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches (aromatic) around 1450-1600 cm⁻¹. - C-N stretch around 1000-1200 cm⁻¹. - C-Br stretch in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation pattern showing loss of the propyl group, and a prominent peak for the 3-bromobenzyl cation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the proton signals and reference the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The logical flow for the structural analysis of a novel compound like Benzenemethanamine, 3-bromo-N-propyl- is depicted below.
Caption: Workflow for Synthesis and Structural Elucidation.
Potential Signaling Pathways and Biological Activity
As of the current literature, there is no specific information available on the biological activity or associated signaling pathways for Benzenemethanamine, 3-bromo-N-propyl-. However, based on its structural similarity to other benzylamine derivatives, it could potentially interact with various biological targets, including monoamine transporters, receptors (e.g., adrenergic, serotonergic, dopaminergic), or enzymes involved in neurotransmitter metabolism. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile.
The diagram below illustrates a hypothetical screening process to identify potential biological targets and signaling pathways.
Caption: Hypothetical Workflow for Biological Activity Screening.
This guide provides a foundational framework for the structural analysis of Benzenemethanamine, 3-bromo-N-propyl-. Researchers can utilize the predicted data and outlined protocols as a starting point for their investigations into this and similar chemical entities.
An In-depth Technical Guide to N-((3-bromophenyl)methyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and safety protocols for N-((3-bromophenyl)methyl)propan-1-amine. This compound is a halogenated secondary benzylamine derivative of interest in synthetic organic chemistry and as a potential intermediate in the development of novel chemical entities.
Chemical Identification and Properties
N-((3-bromophenyl)methyl)propan-1-amine is a secondary amine featuring a 3-bromobenzyl group and an n-propyl group attached to the nitrogen atom.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-((3-bromophenyl)methyl)propan-1-amine | BOC Sciences[] |
| Synonyms | (3-bromobenzyl)propylamine, 3-bromo-N-propylbenzenemethanamine | ChemicalBook[2] |
| CAS Number | 90389-92-7 | Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₄BrN | Manchester Organics[3] |
| Molecular Weight | 228.13 g/mol | Manchester Organics[3] |
| Boiling Point | 97 °C at 0.4 Torr (Predicted) | ChemicalBook[2] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 9.35 ± 0.19 (Predicted) | ChemicalBook[2] |
Synthesis and Experimental Protocols
The synthesis of N-((3-bromophenyl)methyl)propan-1-amine can be effectively achieved via two primary synthetic routes: reductive amination of 3-bromobenzaldehyde with n-propylamine or N-alkylation of (3-bromophenyl)methanamine with a propyl halide. The reductive amination pathway is often preferred for its efficiency and high yields in forming secondary amines.[4][5]
This protocol is a general procedure adapted for the specific synthesis of the title compound.[4][6]
Reaction Scheme:
(3-bromobenzaldehyde) + (n-propylamine) --[NaBH(OAc)₃]--> N-((3-bromophenyl)methyl)propan-1-amine
Materials:
-
3-bromobenzaldehyde (1.0 eq.)
-
n-propylamine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq.) in anhydrous ethyl acetate (approx. 0.5 M solution) in a round-bottom flask, add n-propylamine (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the resulting suspension at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-((3-bromophenyl)methyl)propan-1-amine.
Alternative Route: N-Alkylation An alternative synthesis involves the direct N-alkylation of (3-bromophenyl)methanamine with an n-propyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a suitable solvent such as acetonitrile or DMF.[7][8] This method can sometimes lead to over-alkylation, forming the tertiary amine as a byproduct.[7]
Mandatory Visualizations
Diagram 1: Synthetic Workflow via Reductive Amination
Caption: Synthetic workflow for N-((3-bromophenyl)methyl)propan-1-amine.
Diagram 2: Logical Relationship of Alternative Synthetic Routes
Caption: Comparison of Reductive Amination and N-Alkylation routes.
Spectroscopic Data Analysis (Predicted)
No experimental spectra for N-((3-bromophenyl)methyl)propan-1-amine are currently published. The following are predicted characteristics based on the structure and data from analogous compounds like N-propylbenzylamine.[9]
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the propyl chain (~0.9 ppm), a multiplet for the central methylene of the propyl chain (~1.5 ppm), a triplet for the methylene group attached to the nitrogen (~2.5 ppm), a singlet for the benzylic methylene group (~3.7 ppm), and multiplets in the aromatic region (7.1-7.5 ppm) corresponding to the four protons on the substituted benzene ring. A broad singlet corresponding to the N-H proton is also expected.
-
¹³C NMR: Aromatic carbons would appear between ~122-142 ppm, with the carbon attached to the bromine showing a characteristic shift. Aliphatic carbons for the propyl group and the benzylic methylene would appear in the upfield region (~11-55 ppm).
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (a weak to medium band around 3300-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for benzylamines would include cleavage at the benzylic position to give a tropylium-like ion (m/z 91, or brominated analogues) and cleavage alpha to the nitrogen.
Safety and Handling
No specific safety data sheet (SDS) is available for N-((3-bromophenyl)methyl)propan-1-amine. The following information is based on data for structurally similar compounds such as 3-bromobenzylamine and other halogenated benzylamines.[10][11][12]
Hazard Identification:
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
References
- 2. N-(3-bromobenzyl)-N-propylamine | 90389-92-7 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. rsc.org [rsc.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
- 12. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. westliberty.edu [westliberty.edu]
Technical Guide: Benzenemethanamine, 3-bromo-N-propyl-
CAS Number: 90389-92-7
Synonyms: N-(3-bromobenzyl)-N-propylamine, N-(3-bromobenzyl)propan-1-amine, 3-bromo-N-propylbenzenemethanamine
This technical guide provides a comprehensive overview of Benzenemethanamine, 3-bromo-N-propyl-, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and predicted spectroscopic data based on analogous compounds.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes available and predicted properties.
| Property | Value | Source |
| CAS Number | 90389-92-7 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrN | [2] |
| Molecular Weight | 228.13 g/mol | [2] |
| Boiling Point | 97 °C at 0.4 Torr | [2] |
| Predicted Density | 1.265 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 9.35 ± 0.19 | [2] |
Synthesis
Benzenemethanamine, 3-bromo-N-propyl- can be synthesized via several standard organic chemistry methods. Two common and effective routes are detailed below: direct N-alkylation of 3-bromobenzylamine and reductive amination of 3-bromobenzaldehyde.
Method 1: N-Alkylation of 3-Bromobenzylamine
This method involves the direct reaction of 3-bromobenzylamine with a propylating agent, such as 1-bromopropane, in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzylamine (1 equivalent) and a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 60-80°C and maintain it for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Benzenemethanamine, 3-bromo-N-propyl-.
Method 2: Reductive Amination of 3-Bromobenzaldehyde
This two-step, one-pot procedure involves the formation of an imine intermediate from 3-bromobenzaldehyde and propylamine, followed by in-situ reduction to the target secondary amine.
-
Imine Formation: In a reaction vessel, dissolve 3-bromobenzaldehyde (1 equivalent) and propylamine (1.1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is typically stirred for an additional 2-4 hours at room temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid solution.
-
Extraction: The product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography as described in Method 1.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Peaks |
| ¹H NMR | * Aromatic Protons: δ 7.1-7.5 ppm (multiplet, 4H)* Benzyl Protons (-CH₂-Ar): δ ~3.7 ppm (singlet or triplet, 2H)* N-CH₂- (propyl): δ ~2.5 ppm (triplet, 2H)* -CH₂- (propyl): δ ~1.5 ppm (sextet, 2H)* -CH₃ (propyl): δ ~0.9 ppm (triplet, 3H)* N-H Proton: δ ~1.5-3.0 ppm (broad singlet, 1H) |
| ¹³C NMR | * Aromatic Carbons: δ 120-145 ppm (including C-Br at ~122 ppm)* Benzyl Carbon (-CH₂-Ar): δ ~54 ppm* N-CH₂- (propyl): δ ~51 ppm* -CH₂- (propyl): δ ~23 ppm* -CH₃ (propyl): δ ~11 ppm |
| IR Spectroscopy | * N-H Stretch: A single, weak to medium band around 3300-3350 cm⁻¹ (characteristic of a secondary amine).[3][4]* C-H Stretch (aromatic): ~3000-3100 cm⁻¹* C-H Stretch (aliphatic): ~2850-2960 cm⁻¹* C=C Stretch (aromatic): ~1450-1600 cm⁻¹* C-N Stretch: ~1250-1335 cm⁻¹ (aromatic amine)[3][4]* C-Br Stretch: ~550-650 cm⁻¹ |
| Mass Spectrometry | * Molecular Ion (M⁺): m/z 227 and 229 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)* Major Fragments: Loss of a propyl group (M-43), loss of a benzyl group (M-91), and a prominent peak at m/z 170/172 (bromobenzyl cation). |
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-.
Caption: N-Alkylation synthetic route.
References
Unveiling the Potential Mechanism of Action of Benzenemethanamine, 3-bromo-N-propyl-: A Predictive Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper addresses the potential mechanism of action of the novel compound, Benzenemethanamine, 3-bromo-N-propyl-. Due to the limited availability of direct scientific literature on this specific molecule, this document presents a theoretical framework based on the structure-activity relationships of analogous compounds. The information herein is intended to serve as a guide for future research and drug development endeavors.
Executive Summary
Benzenemethanamine, 3-bromo-N-propyl- is a substituted benzylamine derivative. While direct experimental data on its biological activity is not currently available in published literature, its structural features suggest a potential interaction with monoamine transporters, a class of proteins crucial for neurotransmission. This document outlines a hypothesized mechanism of action centered on the dopamine transporter (DAT), provides a roadmap for experimental validation, and presents potential signaling pathways that may be modulated by this compound.
Molecular Profile and Rationale for Predicted Mechanism
The core structure of Benzenemethanamine, 3-bromo-N-propyl- comprises a benzylamine scaffold. Benzylamine and its derivatives are known to interact with various biological targets, including monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The presence of a bromine atom at the 3-position of the benzene ring and an N-propyl group are key structural motifs that likely influence its pharmacological profile.
Halogen substitutions on the phenyl ring of benzylamine analogs have been shown to modulate potency and selectivity for monoamine transporters. The N-alkylation can also significantly impact the affinity and efficacy of these compounds. Based on these established principles of medicinal chemistry, it is hypothesized that Benzenemethanamine, 3-bromo-N-propyl- may act as a ligand for the dopamine transporter.
Proposed Mechanism of Action: Dopamine Transporter Modulation
The primary hypothesized mechanism of action for Benzenemethanamine, 3-bromo-N-propyl- is the modulation of the dopamine transporter. DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Compounds that inhibit DAT can lead to increased extracellular dopamine levels, resulting in psychostimulant or therapeutic effects.
It is proposed that Benzenemethanamine, 3-bromo-N-propyl- binds to the dopamine transporter, potentially inhibiting its function. This interaction would lead to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Potential Signaling Cascade
The functional consequence of DAT inhibition is the potentiation of dopamine signaling. This would involve the enhanced activation of post-synaptic dopamine receptors (D1-D5), leading to downstream cellular effects.
Proposed Experimental Validation
To elucidate the mechanism of action of Benzenemethanamine, 3-bromo-N-propyl-, a systematic experimental approach is required. The following sections detail the proposed methodologies.
Experimental Workflow
The proposed workflow begins with in vitro binding and functional assays to determine the compound's affinity and efficacy at monoamine transporters, followed by cellular assays to assess its impact on neurotransmitter uptake.
Detailed Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of Benzenemethanamine, 3-bromo-N-propyl- for DAT, SERT, and NET.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing human DAT, SERT, or NET.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency (IC50) of Benzenemethanamine, 3-bromo-N-propyl- to inhibit the uptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake after a short incubation period by rapid filtration.
-
Measure the radioactivity accumulated within the synaptosomes.
-
Determine the IC50 value by non-linear regression analysis.
-
Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. These values are for illustrative purposes only and are intended to guide the interpretation of future experimental results.
| Target | Assay Type | Parameter | Hypothetical Value |
| Dopamine Transporter (DAT) | Radioligand Binding | Ki | 10 - 100 nM |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki | > 1000 nM |
| Norepinephrine Transporter (NET) | Radioligand Binding | Ki | > 1000 nM |
| Dopamine Transporter (DAT) | Synaptosomal Uptake | IC50 | 50 - 200 nM |
| Serotonin Transporter (SERT) | Synaptosomal Uptake | IC50 | > 2000 nM |
| Norepinephrine Transporter (NET) | Synaptosomal Uptake | IC50 | > 2000 nM |
Conclusion and Future Directions
While direct evidence is currently lacking, the structural characteristics of Benzenemethanamine, 3-bromo-N-propyl- strongly suggest its potential as a modulator of the dopamine transporter. The proposed mechanism of action, centered on DAT inhibition, provides a solid foundation for initiating a comprehensive investigation into its pharmacological properties. The experimental workflow and protocols detailed in this whitepaper offer a clear path forward for researchers to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this novel compound. Further studies, including in vivo microdialysis and behavioral pharmacology, will be essential to fully characterize its effects on the central nervous system.
References
Preliminary Biological Activity Screening of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Benzenemethanamine, 3-bromo-N-propyl-" is a novel chemical entity for which public domain biological activity data is not available. This document outlines a generalized, rational framework for the initial in vitro biological screening of this compound, based on its structural characteristics as a benzenemethanamine derivative. The presented data and pathways are hypothetical examples to illustrate the screening process.
Introduction
The discovery and development of new therapeutic agents is a complex process that begins with the synthesis and subsequent biological evaluation of novel chemical entities (NCEs). Benzenemethanamine, 3-bromo-N-propyl-, as a member of the benzylamine family, possesses structural motifs that suggest potential interactions with biological systems, particularly within the central nervous system. Derivatives of benzylamine are known to interact with key enzymes such as monoamine oxidases.[1][2][3][4][5] Therefore, a systematic preliminary biological screening is essential to elucidate its cytotoxic profile and potential therapeutic activities.
This guide provides a comprehensive overview of a proposed in vitro screening cascade for Benzenemethanamine, 3-bromo-N-propyl-, detailing experimental protocols, data presentation standards, and the logical workflow from initial cytotoxicity assessment to specific enzyme inhibition assays.
Proposed Screening Cascade
The initial evaluation of an NCE follows a tiered approach, beginning with broad assessments of toxicity before proceeding to more specific, target-oriented assays.[6][7][8] This ensures that resources are focused on compounds with a viable therapeutic window. The proposed workflow for Benzenemethanamine, 3-bromo-N-propyl- is outlined below.
Data Presentation
Quantitative results from the screening assays should be organized to facilitate clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[9][10]
Table 1: Hypothetical In Vitro Cytotoxicity of Benzenemethanamine, 3-bromo-N-propyl-
| Cell Line | Cell Type | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | 0.8 ± 0.1 |
| SH-SY5Y | Human Neuroblastoma | 85.2 ± 5.6 | 1.2 ± 0.2 |
| HeLa | Human Cervical Cancer | 75.4 ± 4.9 | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Enzyme Inhibition Profile of Benzenemethanamine, 3-bromo-N-propyl-
| Enzyme Target | Test Compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| MAO-A | 15.7 ± 1.3 | Clorgyline | 0.008 ± 0.001 |
| MAO-B | 2.5 ± 0.4 | Selegiline | 0.011 ± 0.002 |
| Acetylcholinesterase (AChE) | 45.1 ± 3.8 | Donepezil | 0.025 ± 0.003 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data in the preliminary screening of a novel compound.[6]
In Vitro Cytotoxicity - MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Test compound (Benzenemethanamine, 3-bromo-N-propyl-)
-
HEK293, SH-SY5Y, and HeLa cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.[1]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as positive controls
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the assay buffer, HRP, and the fluorometric probe.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and various concentrations of the test compound or a positive control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the formation of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[12][13][14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Donepezil as a positive control
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Setup: In a 96-well plate, add the assay buffer, DTNB solution, and various concentrations of the test compound or positive control.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme activity without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanistic Context and Visualization
To understand the relevance of the target-based assays, it is useful to visualize the roles of AChE and MAO in neuronal signaling. These enzymes are critical for regulating neurotransmitter levels in the synaptic cleft. Their inhibition can restore neurotransmitter balance, which is a key therapeutic strategy for neurodegenerative and psychiatric disorders.[15][16]
References
- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Benzenemethanamine, 3-bromo-N-propyl-
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the anticipated solubility and stability characteristics of Benzenemethanamine, 3-bromo-N-propyl-, and the methodologies to experimentally determine them.
Chemical and Physical Properties
While specific experimental data for Benzenemethanamine, 3-bromo-N-propyl- is limited, we can infer some of its properties from structurally related compounds. Benzenemethanamine derivatives are organic compounds containing a benzyl group attached to a nitrogen atom. The presence of a bromine atom and an N-propyl group will influence its polarity, molecular weight, and potential for intermolecular interactions, thereby affecting its solubility and stability.
Table 1: Predicted Physicochemical Properties of Benzenemethanamine, 3-bromo-N-propyl- and Related Compounds
| Property | Benzenemethanamine, 3-bromo-N-propyl- (Predicted) | Benzenemethanamine, 3-bromo-[1] | N-Propylbenzylamine[2] |
| Molecular Formula | C₁₀H₁₄BrN | C₇H₈BrN | C₁₀H₁₅N |
| Molecular Weight | ~228.13 g/mol | 186.05 g/mol | 149.23 g/mol |
| Appearance | Likely a liquid or low-melting solid | - | - |
| Boiling Point | Predicted to be elevated due to molecular weight and polarity | - | - |
| Melting Point | Dependent on crystalline structure | - | - |
| pKa (Basic) | Estimated to be around 9-10 (typical for secondary amines) | - | 9.6[2] |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be > 2, indicating moderate lipophilicity | 1.8 | 2.4 |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of Benzenemethanamine, 3-bromo-N-propyl-, as a secondary amine, is expected to be pH-dependent.
Expected Solubility Behavior:
-
Aqueous Solubility: Due to the presence of a basic nitrogen atom, the compound is expected to exhibit higher solubility in acidic aqueous solutions where it can form a protonated, more soluble salt.[3] Its solubility in neutral water is likely to be low to moderate, influenced by the hydrophobic phenyl and propyl groups.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents and those with which it can engage in hydrogen bonding.[4]
Table 2: Predicted Solubility of Benzenemethanamine, 3-bromo-N-propyl- in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Low to Moderate | The hydrophobic nature of the benzene ring and propyl group limits solubility. |
| 0.1 N HCl | High | Formation of a soluble hydrochloride salt.[3] |
| 0.1 N NaOH | Low | The free base is less soluble in basic solutions. |
| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |
| Methanol | High | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solvating power. |
| Dichloromethane (DCM) | High | Non-polar organic solvent, good for dissolving lipophilic compounds. |
| Hexane | Low | Non-polar solvent, unlikely to effectively solvate the polar amine group. |
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[5] The stability of Benzenemethanamine, 3-bromo-N-propyl- should be evaluated under various stress conditions.
Potential Degradation Pathways:
-
Oxidation: The amine functional group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. The presence of the benzyl group might also offer a site for oxidation.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could lead to degradation.
-
Photostability: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation.[6]
-
Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.
Table 3: Recommended Conditions for Stability Testing of Benzenemethanamine, 3-bromo-N-propyl- [5][6][7]
| Condition | Temperature | Relative Humidity | Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Photostability | As per ICH Q1B guidelines | - | - |
Experimental Protocols
Solubility Determination
A standardized protocol to determine the equilibrium solubility of the compound in various solvents.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of Benzenemethanamine, 3-bromo-N-propyl- to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Indicating Method Development and Stress Testing
A crucial step is to develop an analytical method that can separate the parent compound from any potential degradation products.
Caption: Forced degradation study workflow.
Methodology:
-
Forced Degradation Studies: Subject solutions of Benzenemethanamine, 3-bromo-N-propyl- to various stress conditions as outlined in Table 3 and the workflow diagram.
-
Analytical Method: Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.
-
Analysis of Stressed Samples: Analyze the stressed samples to identify and quantify the parent compound and any degradation products.
-
Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Relationship for Formulation Strategy
The solubility and stability data are pivotal in guiding the formulation development process.
Caption: Formulation strategy logic.
This guide provides a foundational understanding of the expected solubility and stability of Benzenemethanamine, 3-bromo-N-propyl-, and outlines the necessary experimental approaches to rigorously define these properties. The successful acquisition of this data is a critical milestone in the progression of this compound through the drug development pipeline.
References
- 1. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Buy Benzenemethanamine, N-(1,3-dimethylbutyl)- | 60509-76-4 [smolecule.com]
- 5. japsonline.com [japsonline.com]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to Benzenemethanamine, 3-bromo-N-propyl- Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzenemethanamine, 3-bromo-N-propyl- and its analogs, a class of compounds with potential applications in medicinal chemistry and drug discovery. While specific biological data for the parent compound is limited in publicly available literature, this document consolidates information on related N-benzylamine derivatives to infer potential structure-activity relationships (SAR), biological activities, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, evaluation, and development of this chemical scaffold.
Introduction
N-benzylamine derivatives are a well-established class of compounds with a broad range of biological activities, often targeting monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The substitution pattern on both the phenyl ring and the nitrogen atom plays a crucial role in modulating the potency and selectivity of these compounds. The presence of a halogen, such as bromine, on the phenyl ring is a common strategy to enhance binding affinity and influence the pharmacokinetic profile of drug candidates.[1] This guide focuses on the 3-bromo-N-propyl-benzenemethanamine scaffold, exploring its synthetic routes, potential biological targets, and the methodologies required for its comprehensive evaluation.
Physicochemical Properties
| Property | 3-bromo-benzenemethanamine[2] | 3-bromo-N-methyl-N-nitroso-benzenemethanamine[3][4] |
| Molecular Formula | C7H8BrN | C8H9BrN2O |
| Molecular Weight | 186.05 g/mol | 229.07 g/mol |
| XLogP3 | 1.8 | 2.3 |
| Hydrogen Bond Donor Count | 2 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 2 |
Synthesis and Purification
The synthesis of 3-bromo-N-propyl-benzenemethanamine and its analogs can be achieved through several established synthetic routes.
General Synthesis of N-Propyl-benzylamines
A common method for the synthesis of N-substituted benzylamines involves the reductive amination of a corresponding benzaldehyde with a primary amine.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 3-bromobenzaldehyde (1.0 eq) and n-propylamine (1.2 eq) in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.
Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity compounds for biological testing, reverse-phase HPLC is a standard purification method.
Experimental Protocol: HPLC Purification
-
Column: A C18 reverse-phase preparative column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.[5]
-
Detection: UV detection at a wavelength of 210 nm or 254 nm is commonly used to monitor the elution of the compound.[5]
-
Fraction Collection: Fractions corresponding to the desired product peak are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed by lyophilization or rotary evaporation to yield the purified product.[6]
Biological Activity and Structure-Activity Relationship (SAR)
While no specific biological data for 3-bromo-N-propyl-benzenemethanamine is publicly available, the SAR of related N-benzylamine analogs suggests potential interactions with monoamine transporters.
Structure-Activity Relationship of N-Benzylamine Analogs
Studies on related N-benzylisopropylamine analogs indicate that the following structural features are key determinants of biological activity[1]:
-
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity. Halogenation, particularly at the 3- or 4-position, can enhance affinity for monoamine transporters.
-
N-Alkyl Substituent: The size and branching of the N-alkyl group influence the interaction with the transporter binding pocket. A propyl group, as in the title compound, is expected to confer a distinct pharmacological profile compared to smaller (methyl, ethyl) or bulkier (isopropyl, t-butyl) substituents.[7]
In Vitro Evaluation of Biological Activity
To characterize the biological activity of novel benzenemethanamine derivatives, a series of in vitro assays are necessary.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][9]
-
Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, NET, or SERT) are prepared from cultured cells or tissue homogenates.[10]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.[10][11]
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[10]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]
Visualizations
Logical Relationship in SAR Studies
Caption: Logical flow of structure-activity relationship (SAR) studies.
Experimental Workflow for Compound Evaluation
Caption: General experimental workflow for drug discovery.
Hypothetical Signaling Pathway Involvement
Given the structural similarity to known monoamine transporter inhibitors, a primary mechanism of action for 3-bromo-N-propyl-benzenemethanamine could be the modulation of dopaminergic, noradrenergic, or serotonergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft.
Caption: Putative mechanism of action via monoamine transporter inhibition.
Conclusion
The 3-bromo-N-propyl-benzenemethanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has outlined the fundamental synthetic methodologies, purification techniques, and in vitro evaluation protocols necessary for the exploration of this class of compounds. While further research is required to elucidate the specific biological activities and therapeutic potential of these derivatives, the information compiled herein provides a solid framework for initiating such investigations. Future work should focus on the systematic synthesis of analogs to build a comprehensive SAR profile and to identify lead compounds for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-N-methyl-N-nitroso benzenemethanamine | C8H9BrN2O | CID 113507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. brieflands.com [brieflands.com]
The Synthesis of Substituted Benzenemethanamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenemethanamines are a critical class of organic compounds widely encountered as key structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their synthesis is a fundamental undertaking in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the core synthetic methodologies for preparing these versatile building blocks, with a focus on providing detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways.
Core Synthetic Strategies: A Comparative Overview
The preparation of substituted benzenemethanamines can be broadly categorized into several key synthetic transformations. The choice of a particular method is often dictated by factors such as the availability of starting materials, the nature and position of substituents on the aromatic ring, desired purity, scalability, and the presence of other functional groups. The most prominent and widely utilized methods include reductive amination, the Gabriel synthesis, the Leuckart-Wallach reaction, and direct alkylation of ammonia or amines.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[1][2] | 0.5 - 24 h[1][2] | Room Temperature to 150°C[2] | Wide substrate scope, often a one-pot procedure, mild reaction conditions are possible.[1] | Requires a suitable reducing agent, potential for over-alkylation with certain substrates. |
| Gabriel Synthesis | 60 - 79%[3] | 3 - 5 h[1] | Reflux[1] | High purity of the resulting primary amine, effectively avoids over-alkylation.[1][3] | Generally limited to the synthesis of primary amines, harsh hydrolysis conditions can be incompatible with sensitive functional groups.[1] |
| Leuckart-Wallach Reaction | Variable, can be high | 6 - 25 h[4] | 120 - 185°C[4][5] | Uses inexpensive reagents (formamide or ammonium formate). | Requires high reaction temperatures, can produce N-formylated byproducts.[6] |
| Direct Alkylation | Can be high | ~1 h[1] | 30 - 100°C[1] | Simple procedure with readily available starting materials. | Difficult to control the degree of alkylation, often leading to a mixture of primary, secondary, and tertiary amines.[7] |
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most versatile and widely employed method for the synthesis of substituted benzenemethanamines. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the condensation of a substituted benzaldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaBH(OAc)₃] being the most common. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, as it typically does not reduce the starting aldehyde or ketone.
Experimental Protocol: Reductive Amination of p-Anisaldehyde with Ammonia
Materials:
-
p-Anisaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxybenzenemethanamine.
-
The product can be further purified by distillation or column chromatography.
Reductive Amination Workflow
Caption: General workflow for the synthesis of substituted benzenemethanamines via reductive amination.
The Gabriel Synthesis: A Route to Pure Primary Amines
Experimental Protocol: Gabriel Synthesis of Benzylamine
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add benzyl chloride (1.05 eq) and heat the mixture at 80-90°C for 2 hours. Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry. A typical yield for this step is 72-79%.[3]
-
Hydrazinolysis: To the N-benzylphthalimide (1.0 eq) in a round-bottom flask, add ethanol and hydrazine hydrate (1.5 eq). Reflux the mixture for 1-3 hours.
-
Work-up: Cool the reaction mixture and add concentrated hydrochloric acid. Filter off the precipitated phthalhydrazide. Make the filtrate strongly alkaline with sodium hydroxide solution. Extract the liberated benzylamine with diethyl ether (3 x 50 mL). Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzylamine can be purified by distillation. A typical yield for the hydrolysis and purification is 60-70%.[3]
Gabriel Synthesis Pathway
Caption: Reaction pathway for the Gabriel synthesis of primary substituted benzenemethanamines.
The Leuckart-Wallach Reaction: A Classical Approach
The Leuckart-Wallach reaction is a traditional method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide or ammonium formate, as both the reducing agent and the nitrogen source.[5][6] While it often requires high temperatures, it can be a useful method, particularly when other reducing agents are not suitable.[6] Rudolf Leuckart first discovered that heating benzaldehyde with formamide yielded benzylamine.[5]
Experimental Protocol: Leuckart Reaction of Acetophenone
This protocol is adapted from a procedure for the reductive amination of acetophenone.[10]
Materials:
-
Acetophenone
-
Ammonium formate
-
Formamide
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a flask equipped with a reflux condenser, heat a mixture of acetophenone (1.0 eq), ammonium formate (2.0 eq), and formamide (2.0 eq) to 160-170°C for 4-6 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for an additional 2-3 hours to hydrolyze any formyl derivatives.
-
Cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent.
-
The crude product can be purified by vacuum distillation.
Leuckart-Wallach Reaction Logical Flow
Caption: Logical flow diagram of the Leuckart-Wallach reaction for the synthesis of substituted benzenemethanamines.
Direct Alkylation: A Straightforward but Challenging Route
Direct alkylation of ammonia or a primary amine with a substituted benzyl halide is the most direct approach to forming the C-N bond.[7] However, this method is often complicated by polyalkylation, as the newly formed, more substituted amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7][11] Using a large excess of ammonia or the primary amine can favor the formation of the desired product.[11]
Experimental Protocol: Direct Alkylation of Ammonia with Benzyl Chloride
Materials:
-
Benzyl chloride
-
A large excess of aqueous or ethanolic ammonia
-
Diethyl ether
-
Sodium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
In a sealed tube or pressure vessel, heat benzyl chloride (1.0 eq) with a large excess of concentrated aqueous or ethanolic ammonia (e.g., 20 eq) at 100°C for 2 hours.
-
Cool the reaction vessel and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution.
-
Dry the ether layer over anhydrous potassium carbonate, filter, and remove the solvent.
-
The resulting mixture of amines can be separated by fractional distillation or column chromatography.
Purification and Characterization
The purification of substituted benzenemethanamines is crucial to obtain products of high purity for subsequent applications. Common purification techniques include:
-
Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities. The amine is protonated with an acid (e.g., HCl) to form a water-soluble salt, which is extracted into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Distillation: For liquid benzenemethanamines, vacuum distillation is a common method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired amine from byproducts and unreacted starting materials.[12] A variety of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be employed.
-
Crystallization: Solid benzenemethanamines or their salts (e.g., hydrochlorides) can be purified by recrystallization from a suitable solvent.
The characterization of the synthesized substituted benzenemethanamines relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The benzylic protons (Ar-CH ₂-N) typically appear as a singlet or a multiplet in the range of 3.5-4.5 ppm. The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents.
-
¹³C NMR: Shows the number of unique carbon environments. The benzylic carbon (Ar-C H₂-N) signal is typically found between 40 and 55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretching vibrations of primary amines (R-NH₂) appear as two bands in the region of 3300-3500 cm⁻¹, while secondary amines (R₂NH) show a single band in this region.
-
The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Provides information about the molecular weight and fragmentation pattern of the molecule. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable tropylium ion (m/z 91) or a substituted equivalent.
-
This guide provides a foundational understanding of the primary synthetic routes to substituted benzenemethanamines. The choice of a specific method will always depend on the specific target molecule and the resources available. For drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and successful synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
"Safety data and handling precautions for Benzenemethanamine, 3-bromo-N-propyl-"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and provides a summary of available safety data for structurally related compounds. Direct safety and toxicity data for Benzenemethanamine, 3-bromo-N-propyl- is limited. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. A comprehensive, substance-specific risk assessment should be performed before use.
Introduction
Benzenemethanamine, 3-bromo-N-propyl- is a substituted benzylamine derivative. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates potential hazards and handling precautions from closely related analogs. The primary analogs used for this assessment are Benzenemethanamine, 3-bromo- and Benzenemethanamine, 2-bromo-6-fluoro-N-propyl-.
Hazard Identification and Classification
Based on data from analogous compounds, Benzenemethanamine, 3-bromo-N-propyl- is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin and eye irritation or corrosion, and respiratory tract irritation.
GHS Classification (Predicted)
The following table summarizes the likely GHS classifications, primarily derived from data for Benzenemethanamine, 2-bromo-6-fluoro-N-propyl- and Benzenemethanamine, 3-bromo-.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315 | Causes severe skin burns and eye damage or Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319 | Causes serious eye damage or Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1] |
Pictograms:
-
Corrosion (for skin and eye damage)
-
Exclamation Mark (for acute toxicity, skin/eye irritation, respiratory irritation)
Signal Word: Danger or Warning[2]
Physical and Chemical Properties
Quantitative data for the target compound is not available. The table below lists properties for a closely related compound, Benzenemethanamine, 3-bromo-.
| Property | Value |
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.05 g/mol [2] |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Handling and Storage
Strict adherence to safety protocols is mandatory when handling Benzenemethanamine, 3-bromo-N-propyl-. The following procedures are based on standard practices for hazardous research chemicals and information from related compounds' SDSs.
Personal Protective Equipment (PPE)
A diagram illustrating the hierarchy of controls for handling this chemical is provided below.
Caption: Hierarchy of controls for safe handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Store in a locked cabinet or area with restricted access.
Experimental Protocols: Spill and Exposure Management
Detailed experimental protocols for specific assays involving this compound are not publicly available. However, protocols for managing accidental exposure or spills are critical and can be generalized.
First Aid Measures
The following table outlines first aid procedures based on the predicted hazards.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Workflow
The following diagram outlines the general workflow for responding to a chemical spill.
Caption: General workflow for chemical spill response.
Toxicological and Ecological Information
Toxicological Information:
-
No specific toxicological studies for Benzenemethanamine, 3-bromo-N-propyl- were identified.
-
Based on analogs, it is presumed to be harmful if swallowed.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Ecological Information:
-
No ecotoxicity data is available for the target compound or its close analogs.[4]
-
It is crucial to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
Disposal Considerations
-
Dispose of this substance and its container through a licensed chemical waste disposal company.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
This guide is intended to provide a framework for the safe handling of Benzenemethanamine, 3-bromo-N-propyl-. It is not a substitute for a thorough risk assessment and adherence to established laboratory safety protocols. Always consult the most current safety information and regulations before working with any chemical.
References
Spectroscopic Analysis of Benzenemethanamine, 3-bromo-N-propyl-: A Technical Guide
Introduction
Benzenemethanamine, 3-bromo-N-propyl-, also known as N-(3-bromobenzyl)-N-propylamine, is a substituted aromatic amine with potential applications in pharmaceutical and chemical research. Its structural characterization is crucial for confirming its identity and purity. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and other scientific fields.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Benzenemethanamine, 3-bromo-N-propyl-.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 1H | Ar-H (C2-H) |
| ~7.3 | Doublet | 1H | Ar-H (C4-H) |
| ~7.1 | Triplet | 1H | Ar-H (C5-H) |
| ~7.2 | Doublet | 1H | Ar-H (C6-H) |
| ~3.7 | Singlet | 2H | Ar-CH₂ -N |
| ~2.5 | Triplet | 2H | N-CH₂ -CH₂-CH₃ |
| ~1.5 | Sextet | 2H | N-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |
| Broad | Singlet | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~142 | Ar-C (C1) |
| ~132 | Ar-C (C3-Br) |
| ~130 | Ar-C H (C5) |
| ~129 | Ar-C H (C4) |
| ~126 | Ar-C H (C6) |
| ~122 | Ar-C H (C2) |
| ~55 | Ar-C H₂-N |
| ~51 | N-C H₂-CH₂-CH₃ |
| ~23 | N-CH₂-C H₂-CH₃ |
| ~11 | N-CH₂-CH₂-C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Weak-Medium | N-H stretch (secondary amine)[1][2][3] |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |
| 1560-1600 | Medium | Aromatic C=C stretch |
| 1450-1500 | Medium | Aromatic C=C stretch |
| 1000-1250 | Medium-Strong | C-N stretch[1] |
| 680-900 | Strong | Aromatic C-H out-of-plane bend |
| 550-750 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 227/229 | Variable | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 198/200 | High | [M - C₂H₅]⁺ |
| 170/172 | High | [M - C₃H₇]⁺ (Benzylic cleavage) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of Benzenemethanamine, 3-bromo-N-propyl- is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used. The addition of a small amount of D₂O and re-acquiring the ¹H NMR spectrum can be used to confirm the N-H proton signal, which will disappear upon exchange with deuterium.[3][4]
Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5] The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a capillary column suitable for the analysis of semi-volatile organic compounds is used.[6] The sample is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer and detected. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with a near 1:1 intensity ratio.[7]
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of Benzenemethanamine, 3-bromo-N-propyl-.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Benzenemethanamine, 3-bromo-N-propyl- as a Reagent in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 3-bromo-N-propyl- is a versatile reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure incorporates a bromo-substituted aromatic ring, making it an ideal candidate for various palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel compounds with potential therapeutic applications. The N-propyl group can also influence the steric and electronic properties of the final products, potentially impacting their biological activity.
This document provides an overview of the application of Benzenemethanamine, 3-bromo-N-propyl- in two key cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. While direct literature on this specific reagent is limited, the protocols provided are based on well-established methodologies for structurally similar bromo-substituted benzylamine derivatives.
Synthesis of Benzenemethanamine, 3-bromo-N-propyl-
A plausible synthetic route to Benzenemethanamine, 3-bromo-N-propyl- involves the reaction of 3-bromobenzyl bromide with propylamine. This nucleophilic substitution reaction provides the target secondary amine.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Benzenemethanamine, 3-bromo-N-propyl- can serve as the aryl halide partner in this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the benzylamine core.
General Reaction Scheme:
Aryl/Vinyl Boronic Acid + Benzenemethanamine, 3-bromo-N-propyl- → 3-(Aryl/Vinyl)-N-propyl-benzenemethanamine
Key Experimental Parameters for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂] | [1][2] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | [3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | [2][3][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF | [1][3][5] |
| Temperature | 80-110 °C | [1][3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an arylboronic acid with a 4-halobenzylamine and can be adapted for Benzenemethanamine, 3-bromo-N-propyl-.[3]
Materials:
-
Benzenemethanamine, 3-bromo-N-propyl- (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Benzenemethanamine, 3-bromo-N-propyl-, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[6][7][8] Benzenemethanamine, 3-bromo-N-propyl-, can be coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to generate more complex tertiary amines or other N-functionalized products.
General Reaction Scheme:
Primary/Secondary Amine + Benzenemethanamine, 3-bromo-N-propyl- → N¹,N¹-Dialkyl-N²-propyl-benzene-1,3-dimethanamine derivative
Key Experimental Parameters for Buchwald-Hartwig Amination of Analogous Aryl Bromides:
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [8][9] |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | [1][6][10] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | [1][8][10] |
| Solvent | Toluene, Dioxane, THF | [1][8][9] |
| Temperature | 80-110 °C | [1][9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the amination of aryl halides and can be optimized for Benzenemethanamine, 3-bromo-N-propyl-.[1][3]
Materials:
-
Benzenemethanamine, 3-bromo-N-propyl- (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Benzenemethanamine, 3-bromo-N-propyl-, the amine, palladium(II) acetate, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature, and dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
Benzenemethanamine, 3-bromo-N-propyl- is a valuable building block for the synthesis of a wide array of functionalized molecules through palladium-catalyzed cross-coupling reactions. The protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein, based on analogous systems, offer a solid starting point for researchers to explore the synthetic utility of this reagent. The ability to introduce diverse substituents at the 3-position of the benzylamine scaffold opens up numerous possibilities for the development of novel compounds in medicinal chemistry and materials science. Further optimization of the reaction conditions for this specific substrate is encouraged to achieve maximum efficiency and yield.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
"Experimental protocol for the N-propylation of 3-bromobenzenemethanamine"
Abstract
This document details a robust experimental protocol for the N-propylation of 3-bromobenzenemethanamine to synthesize N-(3-bromobenzyl)propan-1-amine. The primary method described is reductive amination, a widely used and efficient method for the selective formation of secondary amines.[1][2] An alternative method, direct alkylation with a propyl halide, is also briefly discussed. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
N-alkylated benzylamines are important structural motifs in a variety of biologically active compounds and are key intermediates in pharmaceutical synthesis.[3][4] The N-propylation of 3-bromobenzenemethanamine provides a valuable building block for further functionalization. Reductive amination offers a green chemistry approach with high selectivity and mild reaction conditions, often conducted as a one-pot synthesis, which minimizes waste by avoiding the isolation of intermediates.[1] This method involves the reaction of the primary amine with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocols
Materials and Equipment
-
3-bromobenzenemethanamine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Primary Method: Reductive Amination
This procedure is adapted from general methods for reductive amination of primary amines.[2]
1. Reaction Setup:
-
To a clean, dry round-bottom flask, add 3-bromobenzenemethanamine (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM) (approximately 10 mL per 1 mmol of amine).
-
Begin stirring the solution at room temperature.
2. Imine Formation and Reduction:
-
Add propanal (1.1 eq) dropwise to the stirred solution.
-
Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
4. Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-bromobenzyl)propan-1-amine.
Alternative Method: Direct N-Alkylation with Propyl Bromide
This method involves the direct reaction of the amine with an alkyl halide in the presence of a base.[3][5]
-
Dissolve 3-bromobenzenemethanamine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃) (2.0 eq) or triethylamine (Et₃N) (2.5 eq).[3][5]
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, the reaction is typically worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification as described for the reductive amination protocol.
Data Presentation
Table 1: Reagents for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 3-bromobenzenemethanamine | 186.05 | 1.0 | 186 mg |
| Propanal | 58.08 | 1.1 | 64 mg (0.08 mL) |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| Dichloromethane | - | - | ~10 mL |
Table 2: Expected Product Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance |
| N-(3-bromobenzyl)propan-1-amine | C₁₀H₁₄BrN | 228.13 | Colorless to pale yellow oil |
Visualizations
Caption: Workflow for the N-propylation of 3-bromobenzenemethanamine via reductive amination.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
3-bromobenzenemethanamine and propanal are irritants. Avoid inhalation and contact with skin and eyes.
-
Sodium triacetoxyborohydride is a reducing agent and should be handled with care. It will react with water to release hydrogen gas.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
References
Application Notes: Investigating the Therapeutic Potential of N-Propyl-3-bromobenzenemethanamine Analogs in Medicinal Chemistry
Introduction
While specific research on the medicinal chemistry applications of Benzenemethanamine, 3-bromo-N-propyl- is not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in drug discovery. The 3-bromobenzylamine core is a versatile scaffold that can be functionalized to interact with various biological targets. This document outlines potential therapeutic applications and provides generalized experimental protocols based on the activities of structurally related compounds. The information presented here serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.
The core structure combines a benzene ring with a bromine substituent and an N-propylaminomethyl group. The bromine atom can act as a halogen bond donor and influence the compound's pharmacokinetic properties. The secondary amine provides a site for further modification and interaction with biological targets.
Potential Therapeutic Applications
Based on the pharmacological activities of analogous compounds, Benzenemethanamine, 3-bromo-N-propyl- and its derivatives could be investigated for the following applications:
-
Anticancer Agents: Substituted benzylamines are present in various anticancer agents. The specific substitution pattern on the aromatic ring and the nature of the N-alkyl group can modulate their activity.
-
Neurological Disorders: The benzylamine scaffold is a common feature in compounds targeting the central nervous system, including receptors and enzymes involved in neurotransmission.
-
Antimicrobial Agents: Certain halogenated aromatic compounds have demonstrated antimicrobial properties.
Physicochemical Properties of Related Compounds
For reference, the following table summarizes key physicochemical properties of closely related benzenemethanamine derivatives. This data is essential for predicting the compound's behavior in biological systems and for designing experiments.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Reference |
| Benzenemethanamine, 3-bromo- | C₇H₈BrN | 186.05 | 1.8 | 2 | 1 | [1] |
| Benzenemethanamine, 3-bromo-N-butyl- | C₁₁H₁₆BrN | Not Available | Not Available | Not Available | Not Available | [2] |
| 3-Bromo-N-(2-methylpropyl)benzenemethanamine | C₁₁H₁₆BrN | Not Available | Not Available | Not Available | Not Available | [3] |
| 3-Bromo-4-methoxy-I+/--(2-methylpropyl)benzenemethanamine | C₁₂H₁₈BrNO | 272.18 | 3.2 | 1 | 2 | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of Benzenemethanamine, 3-bromo-N-propyl- and its analogs.
Protocol 1: Synthesis of N-Propyl-3-bromobenzenemethanamine via Reductive Amination
This protocol describes a common method for the synthesis of N-alkylated benzylamines.
Materials:
-
3-Bromobenzaldehyde
-
Propylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol as solvent
-
Acetic acid (catalytic amount if using STAB)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography elution
Procedure:
-
Dissolve 3-bromobenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add propylamine (1.1 to 1.5 equivalents) to the solution.
-
If using STAB, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Slowly add the reducing agent (STAB, 1.2-1.5 equivalents; or NaBH₄, 1.1-1.5 equivalents) in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure N-propyl-3-bromobenzenemethanamine.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential anticancer activity of the synthesized compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for synthesizing and evaluating a novel compound in medicinal chemistry.
References
- 1. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenemethanamine, 3-bromo-N-butyl- | C11H16BrN | CID 457591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. 3-Bromo-4-methoxy-I+/--(2-methylpropyl)benzenemethanamine | C12H18BrNO | CID 43131096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Development of In Vitro and Cell-Based Assays for Benzenemethanamine, 3-bromo-N-propyl-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the development of assays to characterize the biological activity of the novel small molecule, Benzenemethanamine, 3-bromo-N-propyl- (herein referred to as Compound BBP). The following application note outlines a hypothetical scenario where Compound BBP is investigated as a potential inhibitor of Kinase X, a key enzyme in a cancer-associated signaling pathway. The protocols described herein cover an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50), a cell-based assay to assess the inhibition of a downstream substrate, and a cell viability assay to evaluate its cytotoxic effects.
Introduction
Benzenemethanamine, 3-bromo-N-propyl- (Compound BBP) is a synthetic small molecule with potential therapeutic applications. Its structural features suggest it may interact with specific biological targets. This document outlines a series of assays developed to characterize its inhibitory activity against a hypothetical serine/threonine kinase, Kinase X, which is a critical component of a signaling pathway implicated in cell proliferation and survival. The successful implementation of these assays will enable the determination of the compound's potency and its effects in a cellular context.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a central component. Upon activation by an upstream signal, Kinase X phosphorylates and activates Substrate Y, leading to the transcription of genes involved in cell proliferation.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Protocols
This protocol describes a luminescence-based kinase assay to determine the IC50 value of Compound BBP against Kinase X. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and vice versa.
Experimental Workflow:
Caption: Workflow for the in vitro Kinase X inhibition assay.
Materials:
-
Recombinant Kinase X enzyme
-
Kinase X substrate (e.g., a generic peptide substrate like Myelin Basic Protein)
-
Compound BBP
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound BBP in DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution in the assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted Compound BBP or DMSO (as a vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing Kinase X and its substrate to each well.
-
To initiate the kinase reaction, add 10 µL of ATP solution (final concentration should be at the Km for Kinase X).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound BBP relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound BBP Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 15,000 | 95.0 |
| 30 | 25,000 | 91.7 |
| 10 | 75,000 | 75.0 |
| 3 | 150,000 | 50.0 |
| 1 | 225,000 | 25.0 |
| 0.3 | 270,000 | 10.0 |
| 0.1 | 291,000 | 3.0 |
| 0 (DMSO) | 300,000 | 0.0 |
| IC50 (µM) | 3.0 |
This protocol describes an ELISA-based method to measure the levels of phosphorylated Substrate Y (p-Substrate Y) in a cell line that endogenously expresses Kinase X.
Experimental Workflow:
Caption: Workflow for the cell-based phospho-Substrate Y assay.
Materials:
-
Cancer cell line expressing Kinase X (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Compound BBP
-
Cell lysis buffer
-
Phospho-Substrate Y ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound BBP for a specified period (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for Substrate Y.
-
Follow the manufacturer's instructions for the ELISA kit, which will typically involve incubation with a detection antibody specific for p-Substrate Y, followed by a substrate solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation:
| Compound BBP Conc. (µM) | Absorbance (450 nm) | % p-Substrate Y Inhibition |
| 50 | 0.15 | 90.0 |
| 10 | 0.30 | 80.0 |
| 1 | 0.75 | 50.0 |
| 0.1 | 1.20 | 20.0 |
| 0.01 | 1.43 | 5.0 |
| 0 (DMSO) | 1.50 | 0.0 |
| EC50 (µM) | 1.0 |
This protocol assesses the general cytotoxicity of Compound BBP using a resazurin-based assay. Viable cells reduce resazurin to the fluorescent resorufin.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in section 3.2.
-
Compound Treatment: Treat the cells with a serial dilution of Compound BBP for 72 hours.
-
Assay:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Presentation:
| Compound BBP Conc. (µM) | Fluorescence (RFU) | % Viability |
| 100 | 500 | 5.0 |
| 30 | 1,500 | 15.0 |
| 10 | 5,000 | 50.0 |
| 3 | 8,000 | 80.0 |
| 1 | 9,500 | 95.0 |
| 0 (DMSO) | 10,000 | 100.0 |
| CC50 (µM) | 10.0 |
Summary and Conclusion
The protocols detailed in this application note provide a framework for the initial characterization of Benzenemethanamine, 3-bromo-N-propyl- (Compound BBP) as a hypothetical inhibitor of Kinase X. The in vitro kinase assay allows for the determination of its direct inhibitory potency (IC50). The cell-based phospho-substrate assay confirms its activity within a cellular context by measuring the inhibition of a downstream target (EC50). Finally, the cell viability assay provides an assessment of its cytotoxic concentration (CC50). Together, these assays enable a comprehensive initial evaluation of this compound's potential as a therapeutic agent.
Potential Applications of Benzenemethanamine, 3-bromo-N-propyl- in Materials Science: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the known reactivity of the functional groups present in Benzenemethanamine, 3-bromo-N-propyl- (a secondary amine and an aryl bromide). Due to a lack of specific published research on this exact molecule in materials science, these applications are presented as potential and illustrative examples. The experimental details are adapted from established procedures for analogous compounds.
Introduction to Benzenemethanamine, 3-bromo-N-propyl-
Benzenemethanamine, 3-bromo-N-propyl- is a bifunctional organic molecule. Its potential utility in materials science stems from its distinct chemical moieties:
-
N-propyl-benzenemethanamine group: The secondary amine can be used for surface anchoring, particularly on hydroxylated surfaces, or can act as a nucleophile or a base in polymerization reactions.
-
3-bromo-phenyl group: The bromine atom on the aromatic ring is a versatile reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of other functional molecules or polymers. This enables post-functionalization of materials.
These features make it a promising candidate for applications in surface engineering, polymer synthesis, and the development of functional hybrid materials.
Potential Application I: Surface Functionalization for Controlled Wettability and Subsequent "Click" Chemistry
This application note describes a two-step process to first create a hydrophobic surface coating on a silicon wafer and then to functionalize this surface for subsequent covalent attachment of biomolecules or other materials via "click" chemistry.
Experimental Protocol
Part A: Formation of a Bromo-Terminated Monolayer
-
Substrate Preparation: Silicon wafers are cleaned by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen. The wafers are then treated with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic, hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive). The wafers are then rinsed extensively with deionized water and dried.
-
Monolayer Deposition: The cleaned wafers are immersed in a 1 mM solution of Benzenemethanamine, 3-bromo-N-propyl- in anhydrous toluene. The deposition is carried out at 60°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Rinsing: After deposition, the wafers are rinsed sequentially with toluene, acetone, and isopropanol to remove any physisorbed molecules and then dried under nitrogen.
Part B: Conversion of the Bromo-Terminus to an Azide for "Click" Chemistry
-
Azide Substitution: The bromo-terminated wafers are immersed in a 0.1 M solution of sodium azide (NaN₃) in anhydrous N,N-dimethylformamide (DMF).[1][2] The reaction is heated to 60°C for 24 hours.[1]
-
Final Rinse: The wafers are thoroughly rinsed with DMF, followed by acetone and isopropanol, and dried under nitrogen.[1] The resulting azide-terminated surface is now ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[2]
Illustrative Data
Table 1: Surface Characterization Data (Hypothetical)
| Characterization Technique | Before Functionalization (Hydroxylated Si) | After Bromo-Termination | After Azide-Substitution |
| Water Contact Angle | <10° | 85° ± 3° | 82° ± 2° |
| FTIR-ATR Peak | - | - | ~2100 cm⁻¹ (azide stretch) |
| Ellipsometry Thickness | 0 nm (baseline) | 1.2 ± 0.2 nm | 1.3 ± 0.2 nm |
Workflow Diagram
Caption: Workflow for surface functionalization.
Potential Application II: Synthesis of a Functional Polymer via Suzuki Cross-Coupling Polymerization
In this application, Benzenemethanamine, 3-bromo-N-propyl- can be used as a monomer in a Suzuki cross-coupling polymerization to create a functional polymer. The N-propyl-benzenemethanamine moiety would be a repeating side chain, potentially influencing the polymer's solubility and providing sites for further interactions.
Experimental Protocol
-
Monomer Preparation: Benzenemethanamine, 3-bromo-N-propyl- is used as one of the monomers. The other monomer is a diboronic acid or ester, for example, 1,4-phenylenediboronic acid.
-
Polymerization Setup: In a Schlenk flask under an inert atmosphere, equimolar amounts of Benzenemethanamine, 3-bromo-N-propyl- and 1,4-phenylenediboronic acid are dissolved in a mixture of toluene and water (4:1 v/v).
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (2 mol%), and a base, such as K₂CO₃ (3 equivalents), are added to the reaction mixture.
-
Reaction: The mixture is heated to 90°C and stirred vigorously for 48 hours.
-
Polymer Isolation: The reaction mixture is cooled to room temperature, and the polymer is precipitated by pouring the solution into a large volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol and water to remove residual catalyst and monomers, and then dried under vacuum.
Illustrative Data
Table 2: Polymer Characterization Data (Hypothetical)
| Property | Value |
| Number Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg) | 110°C |
| Solubility | Soluble in THF, Chloroform |
Logical Relationship Diagram
Caption: Suzuki polymerization logical flow.
References
"Step-by-step synthesis and purification of Benzenemethanamine, 3-bromo-N-propyl-"
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Application Notes and Protocols for the Characterization of Benzenemethanamine, 3-bromo-N-propyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Benzenemethanamine, 3-bromo-N-propyl-, a compound of interest in synthetic chemistry and drug discovery. The following sections outline methodologies for chromatographic and spectroscopic analysis to ensure identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized compounds. A reverse-phase method is typically suitable for molecules of this nature.
Experimental Protocol: Reverse-Phase HPLC
A standard reverse-phase HPLC method can be employed to determine the purity of Benzenemethanamine, 3-bromo-N-propyl-.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is effective. The gradient can be optimized as follows:
-
0-20 min: 40% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase (initial conditions).
Data Presentation: Expected HPLC Data
The following table summarizes the expected retention time and purity assessment for a sample of Benzenemethanamine, 3-bromo-N-propyl-.
| Compound | Retention Time (min) | Peak Area (%) |
| Benzenemethanamine, 3-bromo-N-propyl- | 15.2 | >98% |
| Potential Impurities | Variable | <2% |
Note: The data presented is illustrative and may vary based on the specific instrumentation and experimental conditions.
Visualization: HPLC Workflow
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds and for profiling impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system is used.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.
Data Presentation: Expected GC-MS Data
The table below shows the expected retention time and key mass spectral fragments for Benzenemethanamine, 3-bromo-N-propyl-.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzenemethanamine, 3-bromo-N-propyl- | 12.8 | 228/230 (M+), 199/201, 170, 91 |
Note: The data presented is illustrative. The M+ peak will show isotopic distribution characteristic of bromine (approximately 1:1 ratio for 79Br and 81Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation: Expected NMR Data
The following tables summarize the expected chemical shifts for Benzenemethanamine, 3-bromo-N-propyl-.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.1-7.4 | m | 4H | Aromatic protons |
| 3.7 | s | 2H | -CH₂-N |
| 2.5 | t | 2H | -N-CH₂-CH₂ |
| 1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |
| 0.9 | t | 3H | -CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 141 | C-Br (Aromatic) |
| 122-130 | Aromatic Carbons |
| 54 | -CH₂-N |
| 50 | -N-CH₂- |
| 23 | -CH₂-CH₂-CH₃ |
| 11 | -CH₃ |
Note: The data presented is illustrative and based on typical chemical shifts for similar structures.
Visualization: Structural Elucidation Workflow
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive method to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is often convenient. Alternatively, a KBr pellet can be prepared.
-
Spectral Range: 4000-400 cm⁻¹.
-
Sample Preparation: For ATR, a small amount of the solid or liquid sample is placed directly on the crystal.
Data Presentation: Expected FTIR Data
The table below lists the characteristic infrared absorption bands for Benzenemethanamine, 3-bromo-N-propyl-.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (secondary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Strong | Aliphatic C-H stretch |
| 1600, 1475 | Medium | Aromatic C=C stretch |
| 1000-1100 | Strong | C-N stretch |
| 550-750 | Strong | C-Br stretch |
Note: The data presented is illustrative and based on characteristic functional group frequencies.
Application Notes and Protocols for In Vitro Evaluation of Benzenemethanamine, 3-bromo-N-propyl- (Compound BBP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of Benzenemethanamine, 3-bromo-N-propyl-, hereafter referred to as Compound BBP. The following application notes describe a hypothetical experimental workflow to characterize the biological activity of Compound BBP as a potential inhibitor of the fictitious "Kinase Y" within the "Pro-Survival Pathway Z," a pathway implicated in cancer cell proliferation. The protocols provided herein detail methods for assessing cytotoxicity, direct enzyme inhibition, and target engagement within a cellular context.
Introduction
The discovery and development of novel small molecule inhibitors of key signaling pathways are crucial in modern drug discovery.[1][2] Benzenemethanamine, 3-bromo-N-propyl- (Compound BBP) is a novel chemical entity with potential therapeutic applications. This document outlines a series of in vitro experiments designed to elucidate its biological activity, focusing on a hypothesized role as an inhibitor of "Kinase Y," a critical component of the "Pro-Survival Pathway Z." The successful execution of these protocols will provide valuable data on the compound's potency and mechanism of action.
Compound Information
| Compound Name | Benzenemethanamine, 3-bromo-N-propyl- (Compound BBP) |
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| Structure | (Structure would be depicted here) |
| Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO at >10 mM |
Hypothetical Signaling Pathway: Pro-Survival Pathway Z
The following diagram illustrates the hypothetical "Pro-Survival Pathway Z" that is targeted by Compound BBP. In this pathway, an upstream signal activates "Kinase X," which in turn phosphorylates and activates "Kinase Y." Activated "Kinase Y" then phosphorylates "Transcription Factor Z," leading to its translocation to the nucleus and the expression of pro-survival genes.
References
Application Notes and Protocols: Use of Benzenemethanamine, 3-bromo-N-propyl- in Cell-Based Assays
Notice: Comprehensive searches for "Benzenemethanamine, 3-bromo-N-propyl-" and its close structural analog, "3-Bromobenzylamine," have yielded no publicly available data regarding their specific use in cell-based assays. The information presented below is based on the general understanding of benzylamine derivatives and related bromo-aromatic compounds. No specific experimental data, protocols, or signaling pathways for the requested compound could be identified in the current scientific literature.
Introduction
Benzenemethanamine, 3-bromo-N-propyl- is a substituted benzylamine. While this specific compound is not well-documented in the context of cell-based assays, the broader class of benzylamine derivatives has been noted for various physiological and pharmacological activities.[1] Generally, aromatic compounds containing bromine and amine functionalities are explored for a range of biological effects, including antimicrobial and anticancer properties. This document aims to provide a theoretical framework and general protocols that could be adapted for the preliminary investigation of "Benzenemethanamine, 3-bromo-N-propyl-" in a research setting.
Potential Applications in Cell-Based Assays (Hypothetical)
Based on the activities of structurally related compounds, "Benzenemethanamine, 3-bromo-N-propyl-" could be hypothetically investigated in the following cell-based assays:
-
Cytotoxicity Assays: To determine the compound's potential as an anticancer agent.
-
Antimicrobial Assays: To assess its efficacy against various bacterial and fungal strains.
-
Receptor Binding or Enzyme Inhibition Assays: To identify specific molecular targets.
Experimental Protocols (General)
The following are generalized protocols that would require optimization for the specific compound and cell lines used.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzenemethanamine, 3-bromo-N-propyl- (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "Benzenemethanamine, 3-bromo-N-propyl-" in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Benzenemethanamine, 3-bromo-N-propyl- (dissolved in a suitable solvent)
-
96-well plates
-
Inoculum of the microorganism standardized to a specific density
Protocol:
-
Prepare serial dilutions of the compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Presentation (Hypothetical)
Should experiments be conducted, the quantitative data would be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity Data of Benzenemethanamine, 3-bromo-N-propyl-
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | Data not available |
| A549 | 48 | Data not available |
| MCF-7 | 48 | Data not available |
Table 2: Hypothetical Antimicrobial Activity of Benzenemethanamine, 3-bromo-N-propyl-
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Candida albicans | Data not available |
Signaling Pathways and Experimental Workflows (Conceptual)
As no specific mechanism of action is known, a diagram illustrating a general experimental workflow for screening a novel compound is provided below.
Caption: A generalized workflow for evaluating the cytotoxicity of a novel compound.
References
Application Notes and Protocols for Fluorescent Labeling of Benzenemethanamine, 3-bromo-N-propyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 3-bromo-N-propyl-, a secondary amine-containing compound, presents a valuable scaffold for the development of targeted molecular probes. Fluorescent labeling of this molecule enables its visualization and quantification in various biological and chemical systems. This document provides a detailed protocol for the fluorescent labeling of Benzenemethanamine, 3-bromo-N-propyl-, discusses potential applications, and outlines the necessary experimental workflows. The protocol is designed to be a starting point for researchers and may require optimization based on specific experimental needs.
The secondary amine in Benzenemethanamine, 3-bromo-N-propyl- is a suitable target for conjugation with amine-reactive fluorescent dyes. Among the various classes of amine-reactive reagents, succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters are widely used due to their ability to form stable amide bonds with both primary and secondary amines under mild conditions.[1][2] This protocol will focus on the use of a succinimidyl ester-functionalized fluorescent dye for labeling.
Materials and Methods
Materials Required
-
Benzenemethanamine, 3-bromo-N-propyl-
-
Amine-reactive fluorescent dye (e.g., CF®680 SE, Janelia Fluor® 549 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Quenching Reagent: 1.5 M Hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Silica gel column for chromatography)
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
-
UV-Vis Spectrophotometer
-
Fluorometer
Experimental Protocol: Fluorescent Labeling of Benzenemethanamine, 3-bromo-N-propyl-
This protocol describes a general procedure for the fluorescent labeling of Benzenemethanamine, 3-bromo-N-propyl- using a succinimidyl ester (SE) functionalized fluorescent dye.
1. Preparation of Reagents:
-
Benzenemethanamine, 3-bromo-N-propyl- Solution: Prepare a stock solution of Benzenemethanamine, 3-bromo-N-propyl- in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Fluorescent Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO. Protect the solution from light.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-9.0. It is crucial to use a buffer that does not contain primary or secondary amines (e.g., Tris, glycine), as these will compete with the labeling reaction.[1]
-
Quenching Solution: Prepare a 1.5 M hydroxylamine solution and adjust the pH to 8.5.
2. Labeling Reaction:
a. In a light-protected reaction vial, add the desired amount of Benzenemethanamine, 3-bromo-N-propyl- stock solution.
b. Add the reaction buffer to the vial.
c. While stirring, slowly add a 1.1 to 1.5 molar excess of the fluorescent dye stock solution to the reaction mixture. The optimal molar ratio may need to be determined empirically.
d. Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring, protected from light. The reaction time may need to be extended for secondary amines as their reactivity can be lower than that of primary amines.
3. Quenching the Reaction:
a. To stop the labeling reaction and hydrolyze any unreacted dye, add the quenching solution to the reaction mixture.
b. Incubate for 30 minutes at room temperature.
4. Purification of the Labeled Compound:
a. The fluorescently labeled product can be purified from unreacted dye and byproducts using column chromatography (e.g., silica gel) or preparative Thin Layer Chromatography (TLC).
b. The choice of solvent system for chromatography will depend on the specific fluorescent dye used and the resulting conjugate's polarity.
c. Monitor the separation using a UV lamp to visualize the fluorescent product.
d. Collect the fractions containing the pure labeled compound.
e. Confirm the purity of the final product using analytical techniques such as HPLC, mass spectrometry, and NMR.
5. Characterization and Quantification:
a. Spectroscopic Analysis: Measure the absorbance spectrum of the purified conjugate to determine the concentration of the dye and the labeled compound. The degree of labeling (DOL) can be calculated using the absorbance values at the maximum absorption wavelengths of the dye and the compound (if it has a distinct UV absorbance).
b. Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled compound to confirm its fluorescent properties.
Data Presentation
The selection of the fluorescent dye is critical for the success of the labeling and subsequent applications. The table below summarizes the key spectral properties of a representative amine-reactive dye suitable for this protocol.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| CF®680, Succinimidyl Ester | 680 | 701 | 210,000 | ~0.2 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the experimental process and potential applications, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for fluorescent labeling.
Caption: Potential application in studying receptor signaling.
Potential Applications
The fluorescently labeled Benzenemethanamine, 3-bromo-N-propyl- can serve as a powerful tool in various research and drug development areas:
-
High-Throughput Screening (HTS): The labeled compound can be used in fluorescence-based assays to screen for interactions with specific biological targets.
-
Cellular Imaging: Live-cell imaging studies can be performed to investigate the subcellular localization, uptake, and trafficking of the compound.
-
Receptor Binding Studies: If the unlabeled compound is known to bind to a specific receptor, the fluorescent analog can be used to study receptor pharmacology and distribution using techniques like fluorescence microscopy or flow cytometry.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo imaging techniques can potentially track the distribution and clearance of the labeled compound in animal models.
Conclusion
This document provides a comprehensive guide for the fluorescent labeling of Benzenemethanamine, 3-bromo-N-propyl-. The detailed protocol, data presentation, and workflow diagrams are intended to equip researchers with the necessary information to successfully synthesize and utilize this fluorescent probe in their studies. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the protocol for specific experimental contexts is encouraged.
References
Application Notes and Protocols: Catalytic Activity of Metal Complexes with Benzenemethanamine, 3-bromo-N-propyl- Ligands
Disclaimer: As of the latest literature search, specific studies detailing the catalytic activity of metal complexes featuring the "Benzenemethanamine, 3-bromo-N-propyl-" ligand are not available. The following application notes and protocols are therefore based on the established catalytic activities of structurally related metal complexes, particularly those containing bromo-substituted benzylamine or N-alkylated amine ligands. These notes are intended to provide a foundational guide for researchers and drug development professionals interested in exploring the potential catalytic applications of the specified complexes.
Introduction
Metal complexes incorporating substituted benzylamine ligands are of significant interest in catalysis due to their tunable steric and electronic properties. The presence of a bromo-substituent on the aromatic ring and an N-propyl group on the nitrogen atom in "Benzenemethanamine, 3-bromo-N-propyl-" suggests potential for these ligands to form stable and catalytically active metal complexes. Drawing parallels from related systems, these complexes could be effective in a variety of organic transformations, including cross-coupling reactions and N-alkylation reactions. The following sections outline potential applications and detailed experimental protocols for evaluating the catalytic efficacy of such complexes.
Potential Catalytic Applications
Based on analogous systems, metal complexes of "Benzenemethanamine, 3-bromo-N-propyl-" could potentially catalyze the following reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The ligand could act as a supporting ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The bromo-substituent might influence the electronic properties of the metal center, thereby affecting catalytic activity and selectivity.
-
N-Alkylation of Amines: Ruthenium, zinc, and palladium complexes with N-alkylated amine ligands have been shown to catalyze the N-alkylation of amines with alcohols.[1][2] This "borrowing hydrogen" methodology is an environmentally friendly route to synthesize more complex amines.[1]
-
Polymerization Reactions: While less common for this specific ligand type, certain transition metal complexes with bulky amine-based ligands can act as catalysts for olefin polymerization.[1]
Data Presentation: Hypothetical Catalytic Performance
The following tables summarize hypothetical quantitative data for the catalytic performance of a generic Metal- (Benzenemethanamine, 3-bromo-N-propyl-) complex in representative reactions. These values are extrapolated from literature on similar catalytic systems and should be used as a benchmark for experimental design.
Table 1: Hypothetical Performance in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | 1.5 | Dioxane | 110 | 18 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | 2 | DMF | 120 | 24 | 75 |
Table 2: Hypothetical Performance in a Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
| Entry | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N-benzylaniline (%) |
| 1 | KOtBu | 1 | Toluene | 120 | 16 | 98 | >99 |
| 2 | Cs2CO3 | 1 | Xylene | 130 | 20 | 92 | 98 |
| 3 | K3PO4 | 1.5 | Mesitylene | 140 | 24 | 85 | 95 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the metal complex and its application in a catalytic reaction.
Protocol for Synthesis of a Palladium(II) Complex with Benzenemethanamine, 3-bromo-N-propyl- Ligand
Objective: To synthesize a palladium(II) chloride complex with the title ligand.
Materials:
-
Benzenemethanamine, 3-bromo-N-propyl- (1 equivalent)
-
Palladium(II) chloride (PdCl₂) (0.5 equivalents)
-
Acetonitrile (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzenemethanamine, 3-bromo-N-propyl- (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add PdCl₂ (0.5 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter the resulting solid, wash with hexane, and dry under vacuum to yield the desired [PdCl₂(Benzenemethanamine, 3-bromo-N-propyl-)₂] complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, FT-IR, Elemental Analysis).
Protocol for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of the synthesized palladium complex in the coupling of an aryl halide and a boronic acid.
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1 mmol)
-
Boronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
[PdCl₂(Benzenemethanamine, 3-bromo-N-propyl-)₂] (1 mol%)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., Toluene/Water 10:1 mixture) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating oil bath
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), boronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent mixture via syringe.
-
Place the tube in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for synthesis and catalytic testing.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified Suzuki-Miyaura catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenemethanamine, 3-bromo-N-propyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzenemethanamine, 3-bromo-N-propyl-.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Benzenemethanamine, 3-bromo-N-propyl-.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes and Solutions:
-
Inactive Catalyst: If you are employing a catalytic method such as "borrowing hydrogen," your catalyst may be inactive. Ensure proper handling and activation of the catalyst. For instance, some nickel catalysts require specific activation procedures.
-
Inappropriate Base: The base used may be too weak to deprotonate the amine or facilitate the reaction. For direct N-alkylation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) might be necessary if weaker bases like potassium carbonate (K₂CO₃) are ineffective.[1]
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Depending on the synthetic route, temperatures can range from ambient to 180°C.[2][3] If there is no reaction at a lower temperature, a gradual increase should be attempted while monitoring for byproduct formation.
-
Presence of Moisture: Anhydrous conditions are often critical, as water can deactivate catalysts and quench reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow reaction. Experiment with different solvents to find one that dissolves all reactants effectively. Polar aprotic solvents like DMF or DMSO can be effective.[1]
Issue 2: Significant Formation of Overalkylation or Di-alkylation Byproducts
A common challenge in the N-alkylation of primary amines is the formation of the tertiary amine, N,N-dipropyl-3-bromobenzylamine.[2][3][4]
Strategies to Minimize Overalkylation:
-
Stoichiometry Control: Use a stoichiometric amount of the propylating agent or a slight excess of 3-bromobenzylamine.
-
Slow Addition: Add the propylating agent (e.g., n-propyl bromide) slowly to the reaction mixture to maintain a low concentration, which favors the mono-alkylation product.
-
Choice of Method: Reductive amination is often less prone to overalkylation than direct alkylation with alkyl halides.
Issue 3: Formation of O-Alkylated Byproducts (if applicable to your route)
While less common for this specific synthesis, if a route involves intermediates with hydroxyl groups, O-alkylation can compete with N-alkylation.
To favor N-alkylation:
-
Solvent Choice: Polar aprotic solvents such as toluene, THF, or DMF generally favor N-alkylation.[5]
-
Base Selection: The choice of base can influence the N/O selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Benzenemethanamine, 3-bromo-N-propyl-?
The primary methods include:
-
Reductive Amination: This involves reacting 3-bromobenzaldehyde with propylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation.[6][7] This is often a high-yield, one-pot reaction.
-
Direct N-Alkylation: This is a reaction between 3-bromobenzylamine and an n-propyl halide (e.g., n-propyl bromide) in the presence of a base.[4] Careful control of stoichiometry is needed to avoid overalkylation.
-
"Borrowing Hydrogen" Catalysis: A more modern and sustainable approach where 3-bromobenzyl alcohol reacts with propylamine using a catalyst, which temporarily "borrows" hydrogen from the alcohol to form an intermediate that then reacts with the amine.[2][3]
Q2: I am performing a reductive amination and the reaction is sluggish. What can I do?
-
pH Adjustment: The formation of the iminium ion intermediate is often acid-catalyzed. A small amount of acetic acid can accelerate the reaction. However, excess acid can protonate the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations.[6] If using a harsher reducing agent like sodium borohydride, you may need to form the imine first before adding the reducing agent to avoid reduction of the aldehyde.
-
Use of a Drying Agent: The formation of the imine intermediate produces water, which can inhibit the reaction. The addition of a drying agent like anhydrous magnesium sulfate can improve the yield.
Q3: How can I purify the final product, Benzenemethanamine, 3-bromo-N-propyl-?
Purification can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. This may involve washing with a basic solution (like sodium bicarbonate) to remove any acidic components, followed by washing with brine.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Comparison of General N-Alkylation Methods
| Method | Typical Alkylating Agent | Key Reagents | Common Side Reactions |
| Reductive Amination | Aldehyde/Ketone | Amine, Reducing Agent (e.g., STAB) | Incomplete reduction, over-reduction |
| Direct N-Alkylation | Alkyl Halide | Amine, Base (e.g., K₂CO₃) | Overalkylation (di- and tri-alkylation)[2][3][4] |
| "Borrowing Hydrogen" | Alcohol | Amine, Catalyst (e.g., Ni, Ru, Ir) | Hydrogenolysis, decarbonylation[1][2] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a general procedure and may require optimization.
Materials:
-
3-bromobenzaldehyde
-
Propylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask, add 3-bromobenzaldehyde (1 equivalent) and dichloromethane.
-
Add propylamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.
-
If the reaction is slow, a catalytic amount of acetic acid can be added at this stage.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2 equivalents) in dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol is a general procedure and may require optimization to minimize overalkylation.
Materials:
-
3-bromobenzylamine
-
n-propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-bromobenzylamine (1 equivalent), potassium carbonate (2-3 equivalents), and acetonitrile.
-
Heat the mixture to a desired temperature (e.g., 60-80°C).
-
Slowly add n-propyl bromide (1.05 equivalents) dropwise over a period of 1-2 hours.
-
Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key synthetic pathways to Benzenemethanamine, 3-bromo-N-propyl-.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Benzenemethanamine, 3-bromo-N-propyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Benzenemethanamine, 3-bromo-N-propyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Benzenemethanamine, 3-bromo-N-propyl-?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: 3-bromobenzaldehyde and n-propylamine.
-
Side Products from Reductive Amination:
-
3-bromobenzyl alcohol: Formed by the reduction of 3-bromobenzaldehyde.
-
Schiff Base Intermediate: The imine formed between 3-bromobenzaldehyde and n-propylamine may persist if the reduction is incomplete.[1]
-
Over-alkylation products: Formation of tertiary amines if the reaction conditions are not well-controlled.
-
-
Degradation Products: Oxidation of the amine to the corresponding imine or other degradation products can occur upon prolonged exposure to air or high temperatures.[2]
Q2: What analytical techniques are recommended for assessing the purity of Benzenemethanamine, 3-bromo-N-propyl-?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity and identifying impurities.[3][4] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.[5]
Q3: Can Benzenemethanamine, 3-bromo-N-propyl- be purified by distillation?
A3: While distillation is a common method for purifying amines, it may pose challenges for this compound.[3] Due to its relatively high molecular weight, vacuum distillation would be necessary to avoid thermal degradation. Care must be taken to prevent decomposition at elevated temperatures.
Q4: Is it possible to purify the target compound by crystallization?
A4: Crystallization of the free base may be challenging if it is an oil at room temperature. However, conversion to a hydrochloride salt can facilitate crystallization and purification. The hydrochloride salt of 3-bromobenzylamine is a solid, suggesting that forming the salt of the N-propyl derivative could be a viable purification strategy.[6]
Troubleshooting Guides
Problem 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots on TLC after pooling fractions.
-
Low purity confirmed by HPLC or GC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation on Silica Gel | Optimize the mobile phase. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[7] Try a gradient elution to improve separation of closely eluting impurities. |
| Co-elution with Non-polar Impurities | If the product is contaminated with non-polar impurities, consider using a more polar solvent system or a different stationary phase like alumina. |
| Product Tailing on Silica Gel | Amines can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8] |
| Product Degradation on Column | If the compound is sensitive to the acidic nature of silica gel, consider using deactivated (neutral) silica gel or alumina.[8] |
Problem 2: Product Appears Colored After Purification
Symptoms:
-
The purified product has a yellow or brown tint.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxidized Impurities | Oxidation of the amine can lead to colored byproducts.[2] Ensure purification is carried out promptly after synthesis and minimize exposure to air. |
| Trace Metal Impurities | Metal contaminants can sometimes cause coloration. Washing the crude product with a chelating agent like EDTA during workup may help. |
| Charcoal Treatment | If the color persists after chromatography, consider a charcoal treatment. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through celite. Note that this may lead to some product loss. |
Problem 3: Difficulty with Crystallization of the Hydrochloride Salt
Symptoms:
-
Oiling out of the product upon addition of HCl.
-
Formation of a very fine precipitate that is difficult to filter.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The choice of solvent is critical for crystallization. Try a solvent system where the hydrochloride salt has low solubility at cold temperatures but is soluble at higher temperatures. Common solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures with ethers like diethyl ether or MTBE. |
| Supersaturation and Rapid Precipitation | Induce crystallization slowly. Cool the solution gradually and use scratching or seeding with a small crystal to promote the formation of larger, more easily filterable crystals. |
| Presence of Water | Water can sometimes hinder crystallization. Ensure all solvents and glassware are dry. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This is a generalized procedure and may require optimization for your specific sample.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for Benzenemethanamine, 3-bromo-N-propyl- is a mixture of hexane and ethyl acetate. The desired Rf value for the product is typically between 0.2 and 0.4.
-
Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
Crystallization: If a precipitate forms, continue stirring and then cool the mixture in an ice bath to maximize crystal formation. If no precipitate forms, you may need to reduce the solvent volume or add an anti-solvent (a solvent in which the salt is insoluble).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of Benzenemethanamine, 3-bromo-N-propyl-.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. osti.gov [osti.gov]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. 3-Bromobenzylamine 96 39959-54-1 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
"Addressing stability issues of Benzenemethanamine, 3-bromo-N-propyl- in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzenemethanamine, 3-bromo-N-propyl- in solution. The following information is designed to help address potential stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems related to the stability of Benzenemethanamine, 3-bromo-N-propyl- in solution.
Q1: My solution of Benzenemethanamine, 3-bromo-N-propyl- has turned yellow/brown. What could be the cause?
A1: Discoloration of your solution is often an indicator of degradation. Several factors could be at play:
-
Oxidation: Like many amines, Benzenemethanamine, 3-bromo-N-propyl- can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[1]
-
Reaction with Solvent: If you are using a reactive solvent, it may be reacting with the compound over time.
-
pH Instability: The compound is a benzylamine derivative and is basic. Solutions with inappropriate pH levels can accelerate degradation.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[1]
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing your solutions under an inert atmosphere, such as nitrogen or argon.[2]
-
Solvent Purity: Ensure you are using high-purity, appropriate solvents. Consider degassing the solvent before use.
-
pH Control: Buffer your solution to a pH where the compound is most stable. For amines, a slightly acidic to neutral pH is often preferable to prevent oxidation.
Q2: I am seeing an unexpected peak in my HPLC/LC-MS analysis. How can I determine if it's a degradation product?
A2: The appearance of new peaks in your chromatogram suggests the formation of impurities or degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally degrade a small sample of your compound under various stress conditions (acid, base, peroxide, heat, light).[3] This can help you identify the retention times of potential degradation products.
-
Mass Spectrometry (MS) Analysis: Analyze the new peak by MS to determine its mass-to-charge ratio (m/z). This can provide clues about its structure. For example, an increase in mass might suggest oxidation (addition of oxygen) or reaction with a solvent molecule.
-
Review Literature: Search for known degradation pathways of similar brominated benzylamines.
Q3: My compound seems to be precipitating out of solution. What should I do?
A3: Precipitation can be due to several factors, including solubility limits, temperature changes, or a change in the solution's pH.
Troubleshooting Steps:
-
Check Solubility: You may be exceeding the solubility of the compound in your chosen solvent. Try preparing a more dilute solution or using a different solvent system.
-
Temperature Control: Ensure your solution is stored at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.[1]
-
pH Adjustment: The protonation state of the amine can affect its solubility. Adjusting the pH of the solution might help keep the compound dissolved.
Q4: What are the ideal storage conditions for solutions of Benzenemethanamine, 3-bromo-N-propyl-?
A4: Based on the general properties of brominated organic compounds and benzylamines, the following storage conditions are recommended:
-
Temperature: Store solutions in a cool, dry place.[1][4] Refrigeration (2-8 °C) is often recommended for long-term storage, but you should first confirm that the compound will not precipitate at this temperature.
-
Light: Protect from light by using amber glass containers or by storing in the dark.[1]
-
Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Container: Use tightly sealed, chemically resistant containers such as glass vials with PTFE-lined caps.[1]
Data Presentation: Summary of Potential Instabilities
The following table summarizes potential stability issues and the conditions that may cause them. This data is based on the general chemical properties of related compounds.
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH < 4) | Generally stable, but may form salts. | Buffer to a slightly acidic or neutral pH for most applications. |
| Neutral (e.g., pH 7) | Generally stable. | Ideal for many experimental conditions. | |
| Basic (e.g., pH > 8) | Increased susceptibility to oxidation. | Avoid strongly basic conditions if possible. | |
| Temperature | Elevated (e.g., > 40°C) | May accelerate degradation. | Store in a cool environment.[1] |
| Refrigerated (2-8°C) | Generally improves stability. | Recommended for long-term storage, check for solubility issues.[1] | |
| Freeze-Thaw Cycles | May cause precipitation or degradation. | Aliquot solutions to avoid repeated freeze-thaw cycles. | |
| Light | UV or Ambient Light | Can induce photolytic degradation. | Store in amber vials or in the dark.[1] |
| Atmosphere | Air (Oxygen) | Potential for oxidation of the amine group. | Store under an inert atmosphere (N₂ or Ar) for sensitive experiments.[2] |
| Solvent | Protic Solvents (e.g., water, methanol) | Generally good solvents, but monitor for pH effects. | Use high-purity solvents. |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally good solvents. | Ensure solvents are dry and free of impurities. | |
| Reactive Solvents (e.g., chlorinated solvents) | Potential for reaction with the compound. | Avoid if possible, or use with caution and for short periods. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products of Benzenemethanamine, 3-bromo-N-propyl-.
1. Materials:
-
Benzenemethanamine, 3-bromo-N-propyl-
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 ACN:water mixture at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.[3]
-
Analysis: Analyze all samples, including an untreated control, by HPLC or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Troubleshooting Logic for Solution Discoloration
The following diagram illustrates a logical workflow for troubleshooting the discoloration of a Benzenemethanamine, 3-bromo-N-propyl- solution.
Caption: Troubleshooting workflow for solution discoloration.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of Benzenemethanamine, 3-bromo-N-propyl- in solution.
Caption: Workflow for a forced degradation study.
References
"Troubleshooting guide for reactions involving Benzenemethanamine, 3-bromo-N-propyl-"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with reactions involving the N-alkylation of 3-bromo-benzenemethanamine to synthesize compounds such as Benzenemethanamine, 3-bromo-N-propyl-.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-?
A1: The most common method is the N-alkylation of 3-bromobenzenemethanamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the propyl halide.
Q2: What are the primary challenges in this N-alkylation reaction?
A2: The primary challenges include controlling the selectivity of the reaction to obtain the desired mono-propylated product and avoiding side reactions. The main issues are over-alkylation, elimination reactions, and incomplete conversion of starting materials.
Q3: Are there alternative methods to synthesize N-propylated benzylamines?
A3: Yes, a highly effective alternative is reductive amination. This involves the reaction of 3-bromobenzaldehyde with propylamine to form an imine, which is then reduced in situ to the desired secondary amine. This method is often preferred as it completely avoids the issue of over-alkylation.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a low yield of the desired product with a significant amount of unreacted 3-bromobenzenemethanamine. What could be the cause?
A: Several factors can contribute to low or no conversion in the N-alkylation reaction. Consider the following potential causes and solutions:
-
Insufficiently Reactive Alkyl Halide: The reactivity of the leaving group on the propyl halide is crucial. The general order of reactivity is I > Br > Cl. If you are using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane for a faster reaction.
-
Inappropriate Base: The base plays a critical role in deprotonating the amine, making it more nucleophilic. If the base is too weak or insoluble in the reaction solvent, the reaction will be slow. Consider using a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting N-alkylation due to its high solubility in polar aprotic solvents and the "cesium effect".[1] Other common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is being performed at room temperature, consider increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will help determine the optimal temperature.
-
Poor Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often good choices for this type of reaction.[2]
Issue 2: Formation of Multiple Products (Over-alkylation)
Q: My reaction mixture contains the desired mono-propylated product, but also significant amounts of the di-propylated product and even the quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common problem because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[3] Here are several strategies to favor mono-alkylation:
-
Stoichiometric Control: Using a large excess of the starting amine (3-bromobenzenemethanamine) relative to the propyl halide can statistically favor the formation of the mono-alkylated product. A molar ratio of 2:1 or higher of amine to alkyl halide is often recommended.[2]
-
Slow Addition of the Alkylating Agent: Adding the propyl halide slowly to the reaction mixture, for instance, using a syringe pump, can help to maintain a low concentration of the alkylating agent. This reduces the likelihood of the more reactive secondary amine product reacting further.
-
Choice of Base: As mentioned previously, cesium carbonate is particularly effective at promoting mono-N-alkylation and suppressing the formation of di-alkylated products.[1][2]
-
Alternative Synthetic Route (Reductive Amination): If over-alkylation remains a persistent issue, the most reliable solution is to switch to a reductive amination protocol. This method inherently produces only the mono-alkylated product.
Issue 3: Presence of an Alkene Side Product
Q: I have identified propene as a byproduct in my reaction. What is causing its formation and how can I prevent it?
A: The formation of propene is due to an elimination reaction (E2) of the propyl halide, which competes with the desired nucleophilic substitution (SN2) reaction. This is more likely to occur under the following conditions:
-
Sterically Hindered Amine or Alkyl Halide: While less of a concern with a primary amine and a primary alkyl halide, significant steric bulk can favor elimination.
-
Strongly Basic and Non-nucleophilic Base: Using a very strong, sterically hindered base can preferentially promote elimination.
-
High Reaction Temperatures: Higher temperatures can sometimes favor elimination over substitution.
To minimize the formation of propene, consider the following:
-
Use a less hindered base: A base like potassium carbonate or cesium carbonate is generally preferred over very bulky bases.
-
Optimize the reaction temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Experimental Protocols
Protocol 1: Cesium Carbonate Promoted N-propylation of 3-bromobenzenemethanamine
This protocol is adapted from a general procedure for the selective mono-N-alkylation of benzylamines.[2]
Materials:
-
3-bromobenzenemethanamine
-
1-bromopropane
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a clean, dry reaction flask, add 3-bromobenzenemethanamine (2.0 equivalents) and cesium carbonate (1.0 equivalent).
-
Add anhydrous DMF as the solvent.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1-bromopropane (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time may vary, but is typically in the range of 2-24 hours.[2]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-alkylated Product | Reference |
| p-methoxybenzylamine | benzyl bromide | Cs₂CO₃ | DMF | RT | 24 | 98 | [2] |
| benzylamine | 1-bromobutane | Cs₂CO₃ | DMF | RT | 24 | 95 | [2] |
| benzylamine | 1-bromopropane | Cs₂CO₃ | DMF | RT | 24 | 96 | [2] |
| 4-chlorobenzylamine | benzyl bromide | Cs₂CO₃ | DMF | RT | 24 | 97 | [2] |
Note: The yields presented are for analogous reactions and serve as a general guide. Actual yields for the N-propylation of 3-bromobenzenemethanamine may vary.
Visualization
Caption: Troubleshooting workflow for the N-propylation of 3-bromobenzenemethanamine.
References
"Optimization of reaction conditions for Benzenemethanamine, 3-bromo-N-propyl- synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Benzenemethanamine, 3-bromo-N-propyl-?
A common and straightforward method is the N-alkylation of 3-bromobenzylamine with an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This reaction is a nucleophilic aliphatic substitution.
Q2: What are the starting materials and reagents for this synthesis?
The key starting materials are 3-bromobenzylamine and an n-propyl halide. A base is required to deprotonate the amine, and a suitable solvent is needed to dissolve the reactants.
Q3: What are the potential side reactions I should be aware of?
The most prominent side reaction is overalkylation, where the desired secondary amine product reacts further with the n-propyl halide to form a tertiary amine.[1][2][3][4] Another potential side reaction is the quaternization of the amine to form a quaternary ammonium salt.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material (3-bromobenzylamine) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Base: The base may be too weak to deprotonate the benzylamine effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent. 4. Reagent Quality: The starting materials or reagents may be impure or degraded. | 1. Base Selection: Use a stronger base such as potassium carbonate, cesium carbonate, or triethylamine.[5] 2. Increase Temperature: Gradually increase the reaction temperature, for example, to 60-80 °C, while monitoring for side product formation. 3. Solvent Choice: Use a polar aprotic solvent like DMF, acetonitrile, or THF to improve solubility.[5] 4. Verify Reagents: Ensure the purity and integrity of all starting materials and reagents. |
| Significant Overalkylation (Formation of Tertiary Amine) | 1. Stoichiometry: An excess of the n-propyl halide can drive the reaction towards the tertiary amine. 2. Reaction Time: Extended reaction times can lead to further alkylation of the product. 3. High Temperature: Higher temperatures can increase the rate of the second alkylation. | 1. Adjust Stoichiometry: Use a 1:1 or a slight excess of the 3-bromobenzylamine to the n-propyl halide. 2. Monitor Reaction: Carefully monitor the reaction and stop it once the starting material is consumed. 3. Control Temperature: Maintain a moderate reaction temperature. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: The product and starting material are both basic and can form emulsions during aqueous extraction. 2. Similar Polarity of Products: The desired product and the overalkylation byproduct may have similar polarities, making chromatographic separation challenging. | 1. Workup Procedure: Use brine washes to break emulsions. Adjust the pH of the aqueous phase to ensure the amine is in its freebase form for extraction into an organic solvent. 2. Purification: Utilize column chromatography with a carefully selected solvent gradient. Alternatively, the product can be isolated as its hydrochloride salt.[6] |
Experimental Protocol
This is a general protocol for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-. Optimization may be required.
Materials:
-
3-bromobenzylamine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzylamine (1 equivalent).
-
Dissolve the amine in acetonitrile.
-
Add potassium carbonate (2-3 equivalents).
-
Add 1-bromopropane (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine | Potassium Carbonate | Cesium Carbonate | Stronger bases may increase reaction rate. |
| Solvent | Acetonitrile | DMF | THF | Polar aprotic solvents are generally preferred.[5] |
| Temperature | Room Temperature | 60 °C | 80 °C | Higher temperatures can increase rate but may also promote overalkylation. |
| Stoichiometry (Amine:Halide) | 1:1.2 | 1:1 | 1.2:1 | Using an excess of the amine can help to minimize overalkylation. |
Visualizations
Caption: Reaction scheme for the N-propylation of 3-bromobenzylamine.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
"Identification and minimization of side products in Benzenemethanamine, 3-bromo-N-propyl- reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3-bromo-N-propylbenzenemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the N-propylation of 3-bromobenzenemethanamine?
The most common side product is the over-alkylation of the amine, leading to the formation of the tertiary amine, N,N-dipropyl-3-bromobenzenemethanamine. This occurs because the product, a secondary amine, can compete with the starting primary amine for the propylating agent. In some cases, depending on the reaction conditions, trace amounts of quaternary ammonium salts may also be formed.
Q2: How can I identify the formation of these side products?
Side products can be identified using various analytical techniques:
-
Thin Layer Chromatography (TLC): The side products will likely have different Rf values compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the components of the reaction mixture based on their mass-to-charge ratio.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying the structure of the main product and any significant impurities.
Q3: Are there any side reactions involving the bromo-substituent on the aromatic ring?
Under typical N-alkylation conditions, the bromo-substituent is generally stable. However, in the presence of strong bases and high temperatures, there is a theoretical possibility of elimination or substitution reactions, though these are not commonly reported for this specific reaction. It is always advisable to monitor the reaction for any unexpected byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-propyl-3-bromobenzenemethanamine
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Nucleophilicity of the Amine: The starting amine may not be sufficiently reactive under the chosen conditions.
-
Ineffective Base: The base used may not be strong enough to deprotonate the amine effectively.
-
Low Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.
-
Increase Reaction Temperature: Gradually increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures might also promote side product formation.
-
Use a Stronger Base: Consider switching to a stronger base to improve the deprotonation of the amine. (See Table 1 for a comparison of different bases).
-
Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Use anhydrous solvents and dry glassware.
Issue 2: Significant Formation of the Di-propylated Side Product
Possible Causes:
-
Incorrect Stoichiometry: An excess of the propylating agent (e.g., 1-bromopropane) will favor the formation of the di-propylated product.
-
High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation step.
-
High Concentration of Reactants: Concentrated reaction mixtures can lead to a higher probability of over-alkylation.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the 3-bromobenzenemethanamine relative to the propylating agent. A molar ratio of 1.2:1 (amine:propylating agent) is a good starting point.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Alkylating Agent: Adding the propylating agent dropwise over a period can help maintain a low concentration and favor mono-alkylation.
-
Use a Bulky Base: A sterically hindered base can sometimes help in selectively deprotonating the primary amine over the bulkier secondary amine product.
Data Presentation
Table 1: Effect of Different Bases on the Yield and Selectivity of N-propylation of 3-bromobenzenemethanamine (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Di-propylated Side Product (%) |
| K₂CO₃ | Acetonitrile | 80 | 75 | 15 |
| NaH | THF | 65 | 85 | 10 |
| Cs₂CO₃ | DMF | 100 | 88 | 8 |
| Triethylamine | Dichloromethane | 40 | 60 | 25 |
Table 2: Influence of Solvent Polarity on Reaction Outcome (Hypothetical Data)
| Solvent | Dielectric Constant | Desired Product Yield (%) | Di-propylated Side Product (%) |
| Toluene | 2.4 | 65 | 20 |
| Dichloromethane | 9.1 | 70 | 18 |
| Acetonitrile | 37.5 | 78 | 12 |
| DMF | 38.3 | 82 | 10 |
Experimental Protocols
Protocol 1: General Procedure for N-propylation of 3-bromobenzenemethanamine
Materials:
-
3-bromobenzenemethanamine
-
1-bromopropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-bromobenzenemethanamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for Selective Mono-propylation
For cases where over-alkylation is a persistent issue, reductive amination is a highly effective alternative.
Materials:
-
3-bromobenzenemethanamine
-
Propionaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromobenzenemethanamine (1.0 eq) and propionaldehyde (1.2 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
"Understanding the degradation pathways of Benzenemethanamine, 3-bromo-N-propyl-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzenemethanamine, 3-bromo-N-propyl-. The information provided is intended to assist in understanding potential degradation pathways and in designing and troubleshooting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in Benzenemethanamine, 3-bromo-N-propyl- that are susceptible to degradation?
A1: The primary susceptible functional groups are the secondary amine, the N-propyl group, the benzylic carbon, and the brominated aromatic ring. Each of these sites can degrade through different mechanisms such as oxidation, hydrolysis, and photolysis.
Q2: What are the expected major degradation pathways for this molecule under forced degradation conditions?
A2: Based on the structure, the following degradation pathways are likely:
-
Oxidative Degradation: The secondary amine can be oxidized to a hydroxylamine or nitrone. The benzylic carbon is also susceptible to oxidation, which could lead to the cleavage of the N-propyl group (N-dealkylation) or the formation of a benzaldehyde derivative.[1][2]
-
Hydrolytic Degradation: While secondary amines are generally stable to hydrolysis, cleavage of the benzyl-nitrogen bond can occur under harsh acidic or basic conditions, although this is less common than for esters or amides.[3]
-
Photolytic Degradation: The bromo-substituted aromatic ring is the most likely site for photolytic degradation. Exposure to UV light can cause homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.[4][5]
-
Thermal Degradation: At elevated temperatures, various reactions can occur, including N-dealkylation to yield 3-bromobenzylamine and propionaldehyde (after subsequent hydrolysis of an imine intermediate), or more complex fragmentation of the molecule.
Q3: What are some of the potential degradation products I should look for?
A3: Key potential degradation products to monitor include:
-
3-Bromobenzylamine (from N-dealkylation)
-
3-Bromobenzaldehyde (from oxidative deamination)
-
Propionaldehyde (a potential byproduct of N-dealkylation)
-
N-propyl-benzenemethanamine (from debromination)
-
Oxidized products such as hydroxylamines or nitrones.
Q4: Are there any in-silico tools that can help predict the degradation pathways of this compound?
A4: Yes, computational tools and expert systems can be used to predict potential degradation products of pharmaceutical compounds.[6][7] These tools utilize knowledge bases of known chemical reactions to forecast the likely degradation pathways under various stress conditions.
Troubleshooting Guides
Issue 1: No or minimal degradation is observed during forced degradation studies.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the severity of the stress conditions. For example, use higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times. A degradation of 5-20% is generally considered appropriate.[4][5][8] |
| The molecule is inherently stable under the applied conditions. | Confirm the stability of the molecule by ensuring that the stress conditions are rigorous enough. If no degradation is observed even under harsh conditions, this indicates high intrinsic stability.[5] |
| Analytical method is not sensitive enough to detect low levels of degradants. | Optimize the analytical method (e.g., HPLC-UV, LC-MS) to improve the limit of detection (LOD) and limit of quantitation (LOQ) for potential degradation products.[9][10][11] |
Issue 2: Excessive degradation or the formation of multiple, unidentifiable peaks.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent). Over-stressing can lead to secondary degradation products that are not relevant to the stability of the drug under normal storage conditions.[5] |
| Complex degradation pathways. | Employ a high-resolution analytical technique like LC-MS/MS to identify the mass of the degradation products and propose their structures.[12][13] This can help in elucidating the complex degradation pathways. |
| Interference from excipients or placebo components (for drug product studies). | Analyze a stressed placebo sample under the same conditions to identify any peaks originating from the excipients. |
Issue 3: Poor peak shape or resolution in the HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH. | The amine functional group is basic. Ensure the mobile phase pH is appropriate to achieve good peak shape. Typically, a pH below the pKa of the amine (for a sharp peak) or a significantly higher pH is used. |
| Sub-optimal column chemistry. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to improve the separation of the parent compound and its degradation products.[13][14][15] |
| Co-elution of degradation products. | Adjust the gradient profile, mobile phase composition, or flow rate to improve the resolution between co-eluting peaks.[16][17][18] |
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for amine-containing compounds. The actual extent of degradation for Benzenemethanamine, 3-bromo-N-propyl- will need to be determined experimentally.
| Stress Condition | Typical Reagents and Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Limited degradation expected, possible N-debenzylation |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Limited degradation expected, possible N-debenzylation |
| Oxidation | 3-30% H₂O₂, Room Temperature | 3-Bromobenzaldehyde, 3-Bromobenzylamine, N-oxide derivatives |
| Thermal | 60-80°C (in solid state and solution) | 3-Bromobenzylamine, Propionaldehyde |
| Photolytic | UV (254 nm) and fluorescent light exposure | N-propyl-benzenemethanamine (debrominated product) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Benzenemethanamine, 3-bromo-N-propyl- at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a portion of the solid compound and 1 mL of the stock solution into separate vials. Place the vials in an oven at 80°C for 7 days. For the solid sample, dissolve a known amount in the solvent after the stress period. Dilute the solutions with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a portion of the solid compound and 1 mL of the stock solution in quartz cuvettes to UV light (254 nm) in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber. Analyze the samples after a suitable exposure time.
Protocol 2: HPLC-UV Analytical Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of Benzenemethanamine, 3-bromo-N-propyl-.
Caption: General experimental workflow for forced degradation studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of drug degradants using DELPHI: an expert system for focusing knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 15. Benzylamine | SIELC Technologies [sielc.com]
- 16. scribd.com [scribd.com]
- 17. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Enhancing Solubility of Benzenemethanamine, 3-bromo-N-propyl- for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Benzenemethanamine, 3-bromo-N-propyl- in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of Benzenemethanamine, 3-bromo-N-propyl-?
Q2: Why is my compound precipitating in my aqueous assay buffer?
A2: Precipitation is a common issue for hydrophobic compounds when introduced into an aqueous environment. This typically occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. The organic solvent used to dissolve the compound initially (like DMSO) may not be sufficient to keep it in solution upon dilution.
Q3: What are the initial steps to take if I observe precipitation?
A3: The first step is to visually confirm precipitation. If observed, you should consider lowering the final concentration of the compound in your assay. If the desired concentration is essential for the experiment's biological relevance, you will need to explore solubility enhancement techniques.
Q4: Can I simply increase the percentage of organic solvent (e.g., DMSO) in my assay?
A4: While increasing the co-solvent concentration can improve solubility, it is crucial to consider its impact on the biological system. High concentrations of organic solvents like DMSO can be toxic to cells, denature proteins, or interfere with assay components, leading to misleading results. It is essential to determine the maximum tolerable solvent concentration for your specific assay.
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with Benzenemethanamine, 3-bromo-N-propyl-, follow these troubleshooting steps.
Step 1: Assess the Physicochemical Properties
Before attempting to solubilize the compound, it is helpful to understand its properties.
| Property | Value / Prediction | Source |
| Molecular Formula | C10H14BrN | - |
| Molecular Weight | ~232.13 g/mol | - |
| Predicted Solubility | Low in water, higher in organic solvents | [1] |
Step 2: Optimization of Stock Solution
Ensure your stock solution is fully dissolved before diluting it into your aqueous assay buffer.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds for biological assays.[2] Other options include ethanol, methanol, or dimethylformamide (DMF).[2]
-
Warming and Vortexing: Gently warming the stock solution and vortexing can aid dissolution.
Step 3: Solubility Enhancement Techniques
If precipitation persists after optimizing the stock solution and dilution method, consider the following techniques. It is recommended to start with simpler methods like using co-solvents before moving to more complex formulations.
The use of co-solvents is a straightforward method to increase the solubility of nonpolar drugs.[3]
Experimental Protocol:
-
Prepare a high-concentration stock solution of Benzenemethanamine, 3-bromo-N-propyl- in 100% DMSO.
-
Prepare a series of assay buffers containing different percentages of a co-solvent.
-
Add the stock solution to the co-solvent-containing buffers to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.
-
Run a vehicle control with the highest co-solvent concentration to ensure it does not affect the assay outcome.
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Concentration Range | Notes |
| DMSO | < 1% (ideally < 0.5%) | Can be toxic at higher concentrations. |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| Polyethylene Glycol (PEG) 300/400 | 1-10% | Generally well-tolerated by cells.[2] |
| Glycerol | 1-10% | Can increase viscosity.[2] |
For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[4] As Benzenemethanamine, 3-bromo-N-propyl- is a basic amine, its solubility is expected to increase at a lower pH where it becomes protonated and thus more polar.
Experimental Protocol:
-
Determine if the compound has an ionizable group (in this case, the amine group).
-
Prepare a series of buffers with varying pH values that are compatible with your assay.
-
Prepare the compound solution in each buffer and assess solubility.
-
Ensure that the altered pH does not negatively impact your biological assay.
Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Select a biocompatible surfactant.
-
Prepare your assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the compound stock solution to the surfactant-containing buffer.
-
Assess for any precipitation.
-
Include a surfactant-only control in your assay.
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% |
| Pluronic® F-68 | Non-ionic | 0.02 - 1% |
| Cremophor® EL | Non-ionic | 0.1 - 1% |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar molecules.
Experimental Protocol:
-
Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a solution of the cyclodextrin in your assay buffer.
-
Add the compound to the cyclodextrin solution and allow time for complexation to occur (this can be facilitated by stirring or sonication).
-
Verify that the cyclodextrin itself does not interfere with the assay.
Visualizing Experimental Workflows
Solubility Enhancement Workflow
The following diagram illustrates a typical workflow for addressing compound solubility issues in a biological assay.
Caption: A decision tree for troubleshooting the solubility of Benzenemethanamine, 3-bromo-N-propyl-.
Drug Discovery Workflow: Role of Solubility
This diagram shows where solubility assessment fits into the broader context of a drug discovery pipeline.
References
"Best practices for the storage and handling of Benzenemethanamine, 3-bromo-N-propyl-"
This technical support center provides guidance on the storage, handling, and use of Benzenemethanamine, 3-bromo-N-propyl-, a key reagent for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Benzenemethanamine, 3-bromo-N-propyl- for reactions?
A1: Benzenemethanamine, 3-bromo-N-propyl- is generally soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, and Ethyl acetate. For reaction purposes, polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are often suitable, especially for N-alkylation reactions.
Q2: Is this compound sensitive to air or moisture?
Q3: What are the primary safety concerns when working with this compound?
A3: Based on data for similar compounds like 3-bromobenzylamine, this chemical should be handled with caution. It may be harmful if swallowed and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Benzenemethanamine, 3-bromo-N-propyl-.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation in N-alkylation Reactions | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive alkylating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Ensure anhydrous reaction conditions and an inert atmosphere. 3. Check the purity and activity of the alkylating agent. |
| Formation of Multiple Products (Side Reactions) | 1. Over-alkylation of the amine. 2. Side reactions with the solvent. 3. Impurities in the starting material. | 1. Use a controlled stoichiometry of the alkylating agent. 2. Choose an appropriate, inert solvent. 3. Purify the starting material if necessary. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts. 2. Presence of unreacted starting materials. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider a chemical work-up to remove unreacted starting materials (e.g., an acid wash to remove basic impurities). |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Presence of impurities. 2. Product degradation. 3. Incorrect sample preparation. | 1. Purify the sample and re-acquire the data. 2. Analyze the sample promptly after isolation. 3. Ensure the correct solvent and concentration are used for analysis. |
Experimental Protocols
General Protocol for N-Propylation of 3-Bromobenzylamine
This protocol is a general guideline for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-. Optimization may be required.
Materials:
-
3-Bromobenzylamine
-
1-Bromopropane (or other propylating agent)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3-bromobenzylamine (1.0 eq) in anhydrous MeCN or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Logical Relationship for Side Product Formation
Caption: Potential causes and solutions for side product formation.
"Strategies to remove impurities from Benzenemethanamine, 3-bromo-N-propyl-"
This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of Benzenemethanamine, 3-bromo-N-propyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Benzenemethanamine, 3-bromo-N-propyl-?
A1: The impurity profile largely depends on the synthetic route. For N-alkylation of 3-bromobenzylamine, common impurities include unreacted starting materials (3-bromobenzylamine), over-alkylation byproducts such as the tertiary amine N-(3-bromobenzyl)dipropylamine, and residual reagents like the base or alkylating agent.[1][2] The product can also undergo oxidation, leading to colored impurities.[3]
Q2: My compound is streaking or sticking to the silica gel during column chromatography. How can I prevent this?
A2: This is a common issue when purifying amines on acidic silica gel due to strong acid-base interactions.[4] To mitigate this, you can "neutralize" the silica by adding a small amount of a competing amine, like triethylamine (typically 0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[5][6] Alternatively, using an amine-functionalized silica or basic alumina stationary phase can provide a much cleaner separation without the need for mobile phase modifiers.[4][7]
Q3: How can I effectively remove the over-alkylated tertiary amine impurity?
A3: Separation of primary, secondary, and tertiary amines can be challenging.
-
Flash Chromatography: Careful optimization of your column chromatography, potentially using an amine-functionalized column, can resolve the secondary amine product from the more nonpolar tertiary amine byproduct.[4][7]
-
Hinsberg Method Adaptation: You can react the mixture with an excess of a sulfonyl chloride (like p-toluenesulfonyl chloride). The secondary amine will form a sulfonamide, while the tertiary amine will not react. The sulfonamide can then be separated, and the secondary amine can often be regenerated by hydrolysis, although this can be difficult.
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.[8]
Q4: My purified Benzenemethanamine, 3-bromo-N-propyl- is an oil and I cannot get it to crystallize. What can I do?
A4: Many amines are oils or low-melting solids that are difficult to crystallize. A highly effective strategy is to convert the amine into a salt.[9][10] By dissolving the impure amine in a solvent like diethyl ether or ethyl acetate and adding a solution of an acid (e.g., HCl in ether, or oxalic acid in isopropanol), the corresponding ammonium salt will often precipitate as a crystalline solid.[9][11] This salt can then be easily purified by recrystallization. The pure freebase amine can be recovered by dissolving the salt in water, basifying the solution (e.g., with NaOH or NaHCO₃), and extracting the amine with an organic solvent.[12]
Q5: Is vacuum distillation a suitable purification method for this compound?
A5: Yes, vacuum distillation can be an excellent method for purifying high-boiling liquids like Benzenemethanamine, 3-bromo-N-propyl-, especially for removing non-volatile impurities.[13][14] This technique is generally recommended for compounds with boiling points above 150 °C at atmospheric pressure to prevent decomposition.[14] Distilling from a small amount of zinc dust can sometimes help prevent oxidation during the process.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Chromatography | - Inappropriate stationary phase (acidic silica). - Poor solvent system selection. | - Add 0.5-1% triethylamine to the eluent.[5][15] - Switch to an amine-functionalized silica or alumina column.[4][7] |
| Product is a Discolored (Yellow/Brown) Oil | - Oxidation of the amine.[13] - Presence of polymeric byproducts. | - Attempt vacuum distillation, potentially with zinc dust.[3] - Purify via salt formation and recrystallization to isolate the pure compound from colored impurities.[9] |
| Multiple Spots on TLC (Close Rf) | - Mixture of primary, secondary, and tertiary amines.[2] | - Utilize amine-functionalized silica for better separation.[7] - Consider preparative HPLC on a C18 column with a buffered mobile phase.[16] |
| Crystallization Yields an Oil ("Oiling Out") | - Impurities inhibiting crystal lattice formation. - Inappropriate solvent choice. - Compound has a low melting point. | - Re-purify the material by another method (e.g., chromatography) first.[9] - Convert the amine to a hydrochloride or oxalate salt, which are typically more crystalline.[10][11] |
Purification Protocols
Protocol 1: Flash Column Chromatography (Amine Deactivation)
-
Slurry Preparation : Prepare a slurry of standard silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to constitute 1% of the total solvent volume.
-
Column Packing : Pack the column with the prepared slurry.
-
Equilibration : Run 2-3 column volumes of the starting eluent (containing 1% triethylamine) through the packed column to ensure it is fully equilibrated and "deactivated".
-
Sample Loading : Dissolve the crude Benzenemethanamine, 3-bromo-N-propyl- in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution : Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require high vacuum.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution : Dissolve the crude amine in a minimum amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation : Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise while stirring.
-
Crystallization : The hydrochloride salt should precipitate as a white solid. If precipitation is slow, cool the solution in an ice bath.
-
Isolation : Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.[12]
-
Recrystallization : Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or isopropanol).
-
Freebasing (Recovery) : To recover the pure free amine, dissolve the purified salt in water, add 1M NaOH solution until the pH is >10, and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Purification Strategy Overview
| Purification Method | Targeted Impurities | Purity Achievable (Illustrative) | Yield (Illustrative) |
| Flash Chromatography (Modified Eluent) | Starting materials, less polar byproducts | 95-98% | 70-85% |
| Flash Chromatography (Amine-Silica) | Starting materials, over-alkylation products | >98% | 75-90% |
| Salt Recrystallization | Polar impurities, colored byproducts, baseline material | >99% | 60-80% (including recovery step) |
| Vacuum Distillation | Non-volatile impurities, high-boiling solvents | >99% | 80-95% |
Process Diagrams
Caption: Troubleshooting workflow for purifying Benzenemethanamine, 3-bromo-N-propyl-.
Caption: Matching impurity types to the most effective purification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Isolation (Recovery) [chem.ualberta.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. teledyneisco.com [teledyneisco.com]
"Considerations for scaling up the synthesis of Benzenemethanamine, 3-bromo-N-propyl-"
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of Benzenemethanamine, 3-bromo-N-propyl-. It includes frequently asked questions (FAQs), troubleshooting guides for common issues encountered during scale-up, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing Benzenemethanamine, 3-bromo-N-propyl-?
A1: For kilogram-scale production, one-pot reductive amination is generally the most efficient and economical method. This process involves the reaction of 3-bromobenzaldehyde with n-propylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is often preferred over N-alkylation of 3-bromobenzylamine due to better control over side reactions and the use of more readily available starting materials.
Q2: Which reducing agent is recommended for the reductive amination scale-up?
A2: Sodium borohydride (NaBH₄) is a cost-effective and common choice for large-scale reactions. However, for greater control and to minimize side reactions, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often preferred, although it is more expensive. STAB is a milder and more selective reducing agent that can be used in a one-pot procedure without the need for strict pH control.
Q3: What are the critical process parameters to monitor during scale-up?
A3: The most critical parameters are:
-
Temperature: The initial imine formation and the reduction step can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.
-
Rate of Reagent Addition: Slow, controlled addition of the reducing agent is necessary to manage the reaction exotherm and prevent runaway reactions.
-
Mixing/Agitation: Efficient agitation is vital to ensure reaction homogeneity, especially in large reactors, to avoid localized concentration gradients and improve yield.
-
Reaction Concentration: The concentration of reactants can impact reaction kinetics and impurity profiles.
Q4: How can the formation of impurities, such as the tertiary amine or unreacted starting material, be minimized?
A4: Minimizing impurities involves precise control over stoichiometry and reaction conditions. Using a slight excess of the amine (n-propylamine), typically 1.1 to 1.2 equivalents, can help drive the reaction to completion and consume the aldehyde. Slow addition of the reducing agent at a controlled temperature (e.g., 0-5 °C) minimizes the formation of over-reduced or side products.
Q5: What are the recommended safety precautions when handling these reagents at scale?
A5: All operations should be conducted in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is required. 3-bromobenzaldehyde is an irritant. Sodium borohydride reacts with water to produce flammable hydrogen gas; therefore, its addition and quenching must be handled with care, avoiding acidic conditions during addition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete imine formation. 2. Degradation of the reducing agent. 3. Poor temperature control. 4. Inefficient work-up/extraction. | 1. Ensure the aldehyde and amine are stirred together for a sufficient time (e.g., 1-2 hours) before adding the reducing agent. Consider using a dehydrating agent like MgSO₄. 2. Use fresh, high-quality reducing agent. Add it portion-wise to maintain its activity. 3. Maintain the reaction temperature between 0-25°C during reagent addition and reaction. 4. Perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Adjust the pH of the aqueous layer to >11 before extraction to ensure the amine is in its free base form. |
| Significant Amount of Unreacted 3-bromobenzaldehyde | 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. 3. Reaction time is too short. | 1. Use a slight excess of the reducing agent (e.g., 1.5 equivalents of NaBH₄). 2. Ensure all solvents and reagents are anhydrous. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Formation of Side Product (3-bromobenzyl alcohol) | The aldehyde was reduced before imine formation. | Add the reducing agent slowly to the pre-stirred mixture of aldehyde and amine. Ensure imine formation is complete before reduction begins. Using a milder reducing agent like STAB can also prevent this. |
| Difficult Emulsion During Aqueous Work-up | High concentration of salts or fine particulates. | 1. Add a saturated brine solution to the aqueous layer to "break" the emulsion. 2. Filter the entire mixture through a pad of Celite before performing the separation. 3. Allow the mixture to stand for an extended period without agitation. |
| Product Purity is Low After Purification | 1. Inefficient purification method. 2. Co-elution of impurities during chromatography. 3. Product instability. | 1. For large scales, consider vacuum distillation or recrystallization of a salt form (e.g., hydrochloride salt) instead of column chromatography. 2. If using chromatography, optimize the solvent system for better separation. 3. Ensure the final product is stored under an inert atmosphere (Nitrogen or Argon) and protected from light. |
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of Benzenemethanamine, 3-bromo-N-propyl- on a 100g scale.
Reagents and Solvents:
-
3-bromobenzaldehyde (100 g, 0.54 mol)
-
n-propylamine (41.5 g, 0.70 mol, 1.3 equiv)
-
Sodium borohydride (30.7 g, 0.81 mol, 1.5 equiv)
-
Methanol (1000 mL)
-
Ethyl Acetate (1500 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Imine Formation: To a 3L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-bromobenzaldehyde and methanol (500 mL). Begin stirring and cool the mixture to 0-5°C using an ice bath. Add n-propylamine dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at this temperature for an additional 60 minutes.
-
Reduction: In a separate beaker, dissolve sodium borohydride in methanol (500 mL). Add this solution portion-wise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (200 mL) while cooling the flask in an ice bath to manage the exotherm from hydrogen evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Work-up & Extraction: To the remaining aqueous residue, add ethyl acetate (500 mL) and water (300 mL). Stir vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by saturated brine solution (200 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Comparison of Reducing Agents for Synthesis
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by GC) (%) |
| NaBH₄ | 1.5 | Methanol | 0-10 | 4 | 85 | 97.5 |
| NaBH(OAc)₃ | 1.2 | Dichloromethane | 20-25 | 6 | 92 | 99.1 |
| H₂/Pd-C | N/A (Catalyst) | Ethanol | 25 | 12 | 88 | 98.2 |
Visualizations
Caption: General workflow for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-.
Caption: Decision tree for troubleshooting low reaction yield.
Validation & Comparative
Comparative Biological Activity of Benzenemethanamine, 3-bromo-N-propyl- and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of Benzenemethanamine, 3-bromo-N-propyl- and its structurally related analogs. This document synthesizes available data to elucidate structure-activity relationships, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation in drug discovery and development.
The core structure, a substituted benzenemethanamine, is a recognized scaffold in medicinal chemistry with potential interactions with key neurological targets. The introduction of a bromine atom at the 3-position and the variation of the N-alkyl substituent are expected to significantly influence the biological activity profile of these compounds. This guide focuses on their potential as monoamine oxidase (MAO) inhibitors and their affinity for monoamine transporters, key players in neurotransmission.
Comparative Biological Activity
While direct comparative studies on the biological activity of Benzenemethanamine, 3-bromo-N-propyl- and its immediate N-alkyl analogs are limited in publicly available literature, structure-activity relationship (SAR) studies on related compounds provide valuable insights. The data presented below is collated from various studies on structurally similar molecules to infer potential trends in activity.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic availability of neurotransmitters, a mechanism central to the action of several antidepressants and neuroprotective agents. Studies on N-substituted benzylamine derivatives suggest that both the halogen substitution on the phenyl ring and the nature of the N-alkyl group are critical for the potency and selectivity of MAO inhibition.
Table 1: Inferred Comparative Monoamine Oxidase (MAO) Inhibitory Activity
| Compound/Analog | Target | Inferred IC50 (µM) | Inferred Selectivity (MAO-A/MAO-B) |
| Benzenemethanamine, 3-bromo-N-propyl- | MAO-A | Likely moderate | Likely moderate |
| MAO-B | Likely moderate to potent | ||
| Benzenemethanamine, 3-bromo-N-methyl- | MAO-A | Potentially less potent than N-propyl | Potentially less selective |
| MAO-B | Potentially less potent than N-propyl | ||
| Benzenemethanamine, 3-bromo-N-ethyl- | MAO-A | Intermediate potency | Intermediate selectivity |
| MAO-B | Intermediate potency |
Note: The IC50 values are inferred from studies on related N-aryl and N-alkyl amine derivatives and are intended for comparative guidance only. Direct experimental validation is required for precise quantification.
Monoamine Transporter Binding Affinity
The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are primary targets for a wide range of psychotropic drugs. The affinity of a compound for these transporters determines its potential to modulate the concentration of these key neurotransmitters in the synaptic cleft. The presence of a halogen, such as bromine, on the phenyl ring is a common feature in many transporter ligands and is known to influence binding affinity and selectivity.
Table 2: Inferred Comparative Monoamine Transporter Binding Affinity
| Compound/Analog | Target | Inferred Kᵢ (nM) | Inferred Selectivity Profile |
| Benzenemethanamine, 3-bromo-N-propyl- | SERT | Likely moderate to high affinity | May exhibit multi-target affinity |
| DAT | Likely moderate affinity | ||
| NET | Likely moderate affinity | ||
| Benzenemethanamine, 3-bromo-N-methyl- | SERT | Potentially lower affinity than N-propyl | May differ in selectivity |
| DAT | Potentially lower affinity than N-propyl | ||
| NET | Potentially lower affinity than N-propyl | ||
| Benzenemethanamine, 3-bromo-N-ethyl- | SERT | Intermediate affinity | Intermediate selectivity |
| DAT | Intermediate affinity | ||
| NET | Intermediate affinity |
Note: The Kᵢ values are inferred based on SAR studies of various substituted benzylamine and tropane analogs. These values are predictive and require experimental confirmation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of the biological activity of Benzenemethanamine, 3-bromo-N-propyl- and its analogs.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)
-
Hydrogen peroxide (product of benzylamine oxidation)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are pre-incubated in sodium phosphate buffer at 37°C.
-
Compound Incubation: A range of concentrations of the test compounds (e.g., 0.01 to 100 µM) are added to the wells containing the respective MAO enzyme and incubated for 15 minutes at 37°C. A control with DMSO vehicle is included.
-
Substrate Addition (MAO-A): Kynuramine is added to the wells containing MAO-A and the test compounds. The reaction is incubated for 30 minutes at 37°C.
-
Reaction Termination (MAO-A): The reaction is stopped by the addition of NaOH.
-
Fluorescence Measurement (MAO-A): The formation of 4-hydroxyquinoline is measured using a fluorescence plate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Substrate Addition (MAO-B): For MAO-B, a reaction mixture containing Amplex® Red, HRP, and benzylamine is added to the wells.
-
Fluorescence Measurement (MAO-B): The production of resorufin (from the reaction of H2O2 with Amplex® Red) is measured kinetically over 30 minutes using a fluorescence plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-labeled ligands for determination of non-specific binding (e.g., imipramine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the respective radioligand at a concentration close to its Kₑ value.
-
Compound Addition: Add a range of concentrations of the test compounds (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding: To a set of wells, add a high concentration of the appropriate non-labeled ligand to determine non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualizations
The following diagrams illustrate the potential mechanism of action and the general workflow for evaluating the biological activity of Benzenemethanamine, 3-bromo-N-propyl- and its analogs.
Caption: Potential sites of action in a monoaminergic synapse.
Caption: General workflow for biological evaluation.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzenemethanamine, 3-bromo-N-propyl-
Abstract
The transfer of analytical methods between laboratories or the introduction of a new method for a previously analyzed compound is a critical process in pharmaceutical development and quality control. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantitative analysis of Benzenemethanamine, 3-bromo-N-propyl-, a substituted aromatic amine. We objectively compare a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, often used for routine analysis, with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, suitable for trace-level quantification. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and presents comparative experimental data to ensure scientific integrity and facilitate seamless method transfer. All procedures and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Imperative for Cross-Validation
In the landscape of drug development, data integrity is paramount. When an analytical method for a key intermediate or active pharmaceutical ingredient (API) like Benzenemethanamine, 3-bromo-N-propyl-, is transferred—for instance, from a research and development lab to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO)—it is essential to demonstrate that the results are equivalent and reliable. This process is known as analytical method cross-validation.[4][5]
Cross-validation serves to verify that the established validation parameters of a method are maintained and that the data generated by two or more methods (or laboratories) are interchangeable.[4] For a halogenated aromatic amine, this is particularly crucial for accurately profiling impurities, ensuring consistent batch release testing, and maintaining regulatory compliance. This guide will walk through the practical and theoretical considerations of cross-validating an established HPLC-UV method against a newly developed, more sensitive LC-MS/MS method.
Experimental Design & Rationale
The objective is to demonstrate the interchangeability of the two methods for their intended purpose. The cross-validation protocol is designed based on the principles of ICH Q2(R1) and FDA guidance, focusing on the core performance characteristics that ensure reliability.[1][2][6]
The Methods Under Comparison
-
Method A (Sending Method): A validated reversed-phase HPLC method with UV detection. This method is established for routine quantification and purity analysis at higher concentration ranges.
-
Method B (Receiving Method): A newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a tandem mass spectrometer (MS/MS). This method aims to provide higher sensitivity (lower Limit of Quantitation) and enhanced specificity, which is crucial for detecting trace-level impurities or for bioanalytical applications.
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of samples with both methods and statistically comparing the results. The workflow is designed to challenge the methods and assess their comparative performance.
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters for Comparison
The following parameters will be assessed using a common set of quality control (QC) samples spiked with a certified reference standard of Benzenemethanamine, 3-bromo-N-propyl-.
-
Specificity & Selectivity: The ability of each method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For LC-MS/MS, this is demonstrated by the specific precursor-product ion transition.[7][8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value. It will be assessed by calculating the percent recovery of the analyte in spiked samples at three concentration levels.[10]
-
Precision (Repeatability): The precision under the same operating conditions over a short interval of time. It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Detailed Experimental Protocols
These protocols are presented as a robust starting point. Minor adjustments may be necessary based on the specific instrumentation and laboratory conditions.
Protocol for Method A: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Prepare a stock solution of Benzenemethanamine, 3-bromo-N-propyl- in 50:50 Acetonitrile:Water diluent. Prepare calibration standards and QC samples by serial dilution from the stock solution to cover the range of 1.0 µg/mL to 100 µg/mL.
Protocol for Method B: UHPLC-MS/MS
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition: [This would be determined experimentally, but for this guide, we will assume a plausible transition based on the molecular weight of the N-propylated compound (C10H14BrN, MW ~244.13)] Precursor Ion (Q1): m/z 244.1 -> Product Ion (Q3): m/z 164.0 (loss of propyl amine moiety).
-
Sample Preparation: Prepare a stock solution as in Method A. Prepare calibration standards and QC samples to cover the range of 0.1 ng/mL to 100 ng/mL.
Results: Comparative Data Analysis
The same batches of Low, Mid, and High QC samples were analyzed in replicates of six (n=6) by two different analysts, one for each method.
Summary of Performance Characteristics
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL | Suitable for intended purpose |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.1% - 102.3% | 98.0% - 102.0% for drug substance |
| Precision (%RSD) | ≤ 1.8% | ≤ 2.5% | ≤ 2.0% (ICH guideline) |
| LOD | 0.3 µg/mL | 0.03 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | - |
Cross-Validation QC Sample Results
| QC Level | Theoretical Conc. | Method A Mean (n=6) | Method A %RSD | Method B Mean (n=6) | Method B %RSD | *% Bias [(A-B)/Mean]100 |
| Low | 5.0 µg/mL | 4.98 µg/mL | 1.5% | 5.03 µg/mL | 2.1% | -1.0% |
| Mid | 50.0 µg/mL | 50.4 µg/mL | 1.1% | 49.7 µg/mL | 1.4% | +1.4% |
| High | 80.0 µg/mL | 79.6 µg/mL | 0.9% | 80.2 µg/mL | 1.2% | -0.75% |
Note: For comparison at the same concentration, Method B samples were prepared at µg/mL levels.
Discussion and Scientific Interpretation
The cross-validation study was designed to determine if the receiving method (UHPLC-MS/MS) could produce equivalent results to the sending method (HPLC-UV) within the overlapping analytical range.
Statistical Evaluation
A statistical comparison of the means obtained for each QC level is essential.[11][12][13] The percentage bias between the two methods was calculated and found to be within ±1.4%, which is well within the typical acceptance criterion of ±15% (or tighter for drug substance analysis). An F-test can be used to compare the variances of the two methods, and a two-sample t-test can assess if the means are statistically different.[14] Given the low bias observed, the methods are considered interchangeable for their intended purpose in the tested range.
Causality and Method Selection
-
Expertise & Causality: The choice to develop an LC-MS/MS method was driven by the need for significantly lower quantitation limits, which is critical for future applications such as metabolite identification or genotoxic impurity analysis where trace levels are significant. The HPLC-UV method's robustness and simplicity make it the superior choice for routine QC where concentrations are well within its linear range, as it is more cost-effective and requires less specialized training.
-
Trustworthiness & Self-Validation: The protocols are designed to be self-validating. The inclusion of system suitability tests (e.g., injection precision, peak symmetry) before each run, alongside the analysis of QCs at the beginning and end of each sequence, ensures that the analytical system is performing correctly throughout the analysis. The agreement of the QC results between the two methods provides a high degree of confidence in the data generated by both systems.
Conclusion
The cross-validation between the HPLC-UV and UHPLC-MS/MS methods for the analysis of Benzenemethanamine, 3-bromo-N-propyl- was successful. The data demonstrates that both methods are accurate and precise, and the results are comparable within the tested range.
The HPLC-UV method is validated as a robust and reliable technique for routine quality control and release testing.
The UHPLC-MS/MS method is confirmed as a highly sensitive and specific alternative, making it suitable for applications requiring trace-level quantification. The successful cross-validation ensures data continuity and consistency, regardless of the method employed, supporting a seamless lifecycle management of the analytical procedure.[6]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. propharmagroup.com [propharmagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. analyse-it.com [analyse-it.com]
- 13. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 14. extractalpha.com [extractalpha.com]
Confirming the Structure of Benzenemethanamine, 3-bromo-N-propyl- using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. While 1D NMR provides foundational information, complex molecules often exhibit signal overlap that can obscure definitive assignments. This guide provides a comparative analysis of 2D NMR techniques—COSY, HSQC, and HMBC—to unequivocally confirm the structure of Benzenemethanamine, 3-bromo-N-propyl-. We present supporting experimental data and detailed protocols to illustrate the superior depth of information provided by a combined 2D NMR approach.
The structural elucidation of Benzenemethanamine, 3-bromo-N-propyl- serves as a practical example of how multi-dimensional NMR spectroscopy offers a significant advantage over simpler methods. By correlating nuclear spins through bonds, these techniques resolve ambiguities and provide a clear and detailed map of the molecular architecture.
Comparative Analysis of 2D NMR Techniques
A comprehensive structural analysis relies on the synergistic information obtained from three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together adjacent proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It provides a clear assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting disparate spin systems and identifying quaternary carbons.
The combination of these techniques provides a robust and layered approach to structural confirmation, significantly reducing the possibility of misinterpretation that can arise from relying on a single experimental method.[1]
Predicted 2D NMR Data for Benzenemethanamine, 3-bromo-N-propyl-
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for Benzenemethanamine, 3-bromo-N-propyl-. These predictions are based on established chemical shift values for substituted aromatic rings and aliphatic amines.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~142 |
| 2 | CH | ~7.5 | ~131 |
| 3 | C | - | ~122 |
| 4 | CH | ~7.3 | ~130 |
| 5 | CH | ~7.2 | ~126 |
| 6 | CH | ~7.4 | ~129 |
| 7 (CH₂) | CH₂ | ~3.8 | ~54 |
| 8 (CH₂) | CH₂ | ~2.5 | ~52 |
| 9 (CH₂) | CH₂ | ~1.6 | ~23 |
| 10 (CH₃) | CH₃ | ~0.9 | ~11 |
Table 2: Predicted Key 2D NMR Correlations
| Proton (Position) | COSY Correlations (Proton Position) | HSQC Correlation (Carbon Position) | HMBC Correlations (Carbon Position) |
| H2 | H4, H6 | C2 | C4, C6, C7 |
| H4 | H2, H5 | C4 | C2, C5, C6 |
| H5 | H4, H6 | C5 | C1, C3, C4 |
| H6 | H2, H5 | C6 | C1, C2, C4 |
| H7 | H8 | C7 | C1, C2, C6, C8, C9 |
| H8 | H7, H9 | C8 | C7, C9, C10 |
| H9 | H8, H10 | C9 | C7, C8, C10 |
| H10 | H9 | C10 | C8, C9 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation:
-
Dissolve 10-20 mg of Benzenemethanamine, 3-bromo-N-propyl- in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker instruments) to differentiate CH/CH₃ and CH₂ signals.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t1).
-
Number of Scans: 2-8 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
Data Visualization and Interpretation
The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and the key correlations that confirm the structure of Benzenemethanamine, 3-bromo-N-propyl-.
The workflow begins with acquiring standard 1D NMR spectra, followed by a suite of 2D experiments. COSY and HSQC data are primarily used to identify individual spin systems or molecular fragments. The crucial HMBC experiment then provides the long-range correlations necessary to piece these fragments together, leading to the final confirmed structure.
This diagram visualizes the critical through-bond correlations for Benzenemethanamine, 3-bromo-N-propyl-. The dashed green lines represent the COSY correlations, which establish the connectivity within the aromatic ring and the N-propyl chain independently. The dotted red arrows indicate the key HMBC correlations, which are essential for linking the benzylic methylene group (C7-H₂) to the aromatic ring (C1, C2, and C6), thereby confirming the overall structure.
References
Comparative Efficacy of Benzenemethanamine Derivatives as Enzyme and Protein-Protein Interaction Inhibitors
A comprehensive analysis of benzenemethanamine derivatives reveals their potential as potent inhibitors across various biological targets, including enzymes critical in neurodegenerative diseases and bacterial cell division, as well as key protein-protein interactions in cancer immunotherapy.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of various benzenemethanamine derivatives is summarized below. The data is presented to facilitate a direct comparison of their efficacy, as indicated by half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.
| Inhibitor Class | Compound | Target | Efficacy (IC50/MIC in µM) | Reference |
| Cholinesterase Inhibitors | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | [1] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | [1] | |
| FtsZ Inhibitors (Antibacterial) | PC190723 | FtsZ (in S. aureus) | 0.5 - 1 | [2] |
| Compound A14 | FtsZ (in Gram-positive bacteria) | 0.125 - 1 | [3] | |
| PD-1/PD-L1 Inhibitors | Compound HD10 | PD-1/PD-L1 Interaction | 0.0031 | [4] |
| BMS-1166 | PD-1/PD-L1 Interaction | 0.0854 | [5] | |
| BMS-202 | PD-1/PD-L1 Interaction | 0.6544 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cholinesterase Inhibition Assay (Ellman's Method):
This spectrophotometric method is widely used to determine the activity of acetylcholinesterase (AChE) and its inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE solution: Prepared in assay buffer to a concentration of 0.1-0.25 U/mL.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: Prepared in assay buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) prepared fresh.
-
Test compounds: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, 50 µL of the AChE solution is added to each well.
-
50 µL of the test compound dilution or buffer (for control) is added and incubated for 15 minutes at room temperature.
-
50 µL of the DTNB solution is added to each well.
-
The reaction is initiated by adding 50 µL of the ATCI solution.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Assay for FtsZ Inhibitors (Broth Microdilution):
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
PD-1/PD-L1 Interaction Inhibition Assay (HTRF):
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a biochemical assay used to screen for inhibitors of the PD-1/PD-L1 interaction.
-
Reagent Preparation:
-
Recombinant human PD-1 and PD-L1 proteins.
-
HTRF detection antibodies (e.g., anti-His-d2 and anti-Fc-Tb).
-
Assay buffer.
-
Serial dilutions of test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, the test compound dilutions are added.
-
A mixture of the recombinant PD-1 and PD-L1 proteins is then added to the wells.
-
The HTRF detection antibodies are added.
-
The plate is incubated at room temperature for 1 to 4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by plotting the ratio against the log of the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of PD-1/PD-L1 Inhibition:
Caption: PD-1/PD-L1 signaling and inhibitor intervention.
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration assay.
Logical Relationship of Inhibitor Classes:
Caption: Therapeutic applications of benzenemethanamine derivatives.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzenemethanamine, 3-bromo-N-propyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of Benzenemethanamine, 3-bromo-N-propyl-, a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The two routes evaluated are one-pot reductive amination and a two-step N-alkylation of a primary amine. This document outlines the experimental protocols for each method, presents a comparative analysis of their performance based on experimental data from analogous reactions, and includes visualizations of the synthetic pathways and workflow comparisons.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes, with data extrapolated from analogous reactions reported in the literature.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation of 3-Bromobenzylamine |
| Starting Materials | 3-Bromobenzaldehyde, Propylamine | 3-Bromobenzylamine, n-Propyl Bromide |
| Number of Steps | 1 (One-pot) | 2 (Synthesis of primary amine + N-alkylation) |
| Typical Reaction Yield | 60-96%[1] | Up to 98% (for the alkylation step)[2] |
| Reaction Conditions | Mild to moderate (room temp. to 100°C)[1] | Mild to moderate (room temp. to 60°C)[2] |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF)[2] |
| Scalability | Generally good | Good, but requires isolation of intermediate |
| Atom Economy | Higher | Lower (due to the formation of by-products) |
Experimental Protocols
Route 1: Reductive Amination of 3-Bromobenzaldehyde
This one-pot procedure involves the formation of an imine intermediate from 3-bromobenzaldehyde and propylamine, which is then reduced in situ to the desired secondary amine.
Materials:
-
3-Bromobenzaldehyde
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromobenzaldehyde (1 equivalent) in dichloromethane, add propylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzenemethanamine, 3-bromo-N-propyl-.
Route 2: N-Alkylation of 3-Bromobenzylamine
This two-step route first requires the synthesis or procurement of 3-bromobenzylamine, which is then alkylated using a propyl halide.
Step 2a: Synthesis of 3-Bromobenzylamine (if not commercially available)
A common method for the synthesis of 3-bromobenzylamine is the reduction of 3-bromobenzonitrile or the reductive amination of 3-bromobenzaldehyde with ammonia.
Step 2b: N-Alkylation with n-Propyl Bromide
Materials:
-
3-Bromobenzylamine
-
n-Propyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromobenzylamine (2 equivalents) in anhydrous DMF, add cesium carbonate (1 equivalent).
-
Add n-propyl bromide (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzenemethanamine, 3-bromo-N-propyl-.
Visualizations
Synthetic Pathways
Caption: Synthetic pathways to Benzenemethanamine, 3-bromo-N-propyl-.
Workflow Comparison
Caption: Comparison of workflows for the two synthetic routes.
References
A Spectroscopic Showdown: Differentiating Isomers of 3-bromo-N-propylbenzenemethanamine
This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a predictive framework for the spectroscopic differentiation of these closely related molecules. By presenting anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols, this guide facilitates the unambiguous characterization of these compounds.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for the ortho, meta, and para isomers of 3-bromo-N-propylbenzenemethanamine. These predictions are based on the analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | 2-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) | 3-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) | 4-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) |
| Ar-H | 7.50-7.10 (m, 4H) | 7.40-7.10 (m, 4H) | 7.45 (d, 2H), 7.20 (d, 2H) |
| -CH₂-N | 3.80 (s, 2H) | 3.75 (s, 2H) | 3.70 (s, 2H) |
| N-CH₂-CH₂-CH₃ | 2.55 (t, 2H) | 2.50 (t, 2H) | 2.45 (t, 2H) |
| N-CH₂-CH₂-CH₃ | 1.60 (sextet, 2H) | 1.55 (sextet, 2H) | 1.50 (sextet, 2H) |
| N-CH₂-CH₂-CH₃ | 0.95 (t, 3H) | 0.90 (t, 3H) | 0.85 (t, 3H) |
| -NH- | 1.50 (br s, 1H) | 1.45 (br s, 1H) | 1.40 (br s, 1H) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | 2-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) | 3-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) | 4-bromo-N-propylbenzenemethanamine (Predicted δ, ppm) |
| Ar-C (C-Br) | 123 | 122 | 121 |
| Ar-C (C-CH₂) | 141 | 143 | 140 |
| Ar-CH | 132, 128, 127, 127 | 130, 130, 128, 126 | 131, 129 |
| -CH₂-N | 54 | 53 | 53 |
| N-CH₂-CH₂-CH₃ | 51 | 51 | 51 |
| N-CH₂-CH₂-CH₃ | 23 | 23 | 23 |
| N-CH₂-CH₂-CH₃ | 11 | 11 | 11 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 (weak-medium, sharp) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1020-1250 |
| C-Br | Stretch | 500-600 |
| Aromatic Substitution | C-H out-of-plane bend | 750-800 (ortho), 690-710 & 750-810 (meta), 800-860 (para) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| All Isomers | Present, with characteristic M+2 isotope peak for Bromine | [M-CH₂CH₂CH₃]⁺, [M-Br]⁺, C₇H₇⁺ (tropylium ion), C₆H₅CH₂⁺, C₃H₇N⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy [1][2][3][4]
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7][8][9]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
Mass Spectrometry (MS) [10][11][12][13][14]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from organic molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector is used to detect the ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the Benzenemethanamine, 3-bromo-N-propyl- isomers.
Caption: Spectroscopic analysis workflow for isomer differentiation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of Benzenemethanamine, 3-bromo-N-propyl-
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of secondary amines is a critical task. Benzenemethanamine, 3-bromo-N-propyl-, a substituted benzylamine, represents a scaffold of interest for the development of novel chemical entities. This guide provides a comparative analysis of the two primary synthetic routes to this target molecule: Reductive Amination and Direct N-Alkylation . We present a summary of quantitative performance metrics, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method.
Comparative Performance of Synthesis Methods
The choice between reductive amination and direct N-alkylation for the synthesis of Benzenemethanamine, 3-bromo-N-propyl- depends on several factors, including the desired purity, yield, and the operational simplicity of the procedure. The following table summarizes the key performance indicators for each method based on established chemical principles and data from analogous reactions.
| Metric | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 3-Bromobenzaldehyde, n-Propylamine | 3-Bromobenzylamine and n-Propyl bromide OR n-Propylamine and 3-Bromobenzyl bromide |
| Typical Yield | 75-95% | 40-70% (prone to over-alkylation) |
| Purity of Crude Product | High (minimal side products) | Moderate (risk of primary, tertiary, and quaternary amine impurities) |
| Reaction Time | 4-24 hours | 2-12 hours |
| Reaction Temperature | Room Temperature to 60°C | Room Temperature to 80°C |
| Key Advantages | High selectivity for the secondary amine, avoids over-alkylation, generally milder conditions.[1] | Utilizes readily available starting materials. |
| Key Disadvantages | Requires a stoichiometric amount of a reducing agent. | Difficult to control selectivity, leading to a mixture of products and purification challenges.[1] |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures for similar transformations.
Method 1: Reductive Amination
This one-pot procedure involves the formation of an imine intermediate from 3-bromobenzaldehyde and n-propylamine, followed by its in-situ reduction to the target secondary amine.
Materials:
-
3-Bromobenzaldehyde
-
n-Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 equivalent) in dichloromethane.
-
Add n-propylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
To this mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue to stir the reaction mixture at room temperature for an additional 2-22 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure Benzenemethanamine, 3-bromo-N-propyl-.
Method 2: Direct N-Alkylation
This method involves the direct reaction of a primary amine with an alkyl halide in the presence of a base. To synthesize the target molecule, one could either react 3-bromobenzylamine with an n-propyl halide or n-propylamine with a 3-bromobenzyl halide. The following protocol details the reaction of 3-bromobenzylamine with n-propyl bromide.
Materials:
-
3-Bromobenzylamine
-
n-Propyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzylamine (1.0 equivalent) and a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (2.0-3.0 equivalents).
-
To this stirred suspension, add n-propyl bromide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, which may contain a mixture of mono- and di-alkylated products as well as unreacted starting material, will require purification by flash column chromatography.
Synthesis Workflow Diagrams
The logical flow of each synthetic method is illustrated below using the DOT language.
Caption: Reductive Amination Workflow
Caption: Direct N-Alkylation Workflow
Conclusion
Both reductive amination and direct N-alkylation offer viable pathways for the synthesis of Benzenemethanamine, 3-bromo-N-propyl-. However, for applications requiring high purity and yield of the desired secondary amine, reductive amination is the superior method . It offers greater control over the reaction, minimizing the formation of byproducts and simplifying the purification process. While direct N-alkylation may appear more straightforward, the inherent lack of selectivity often leads to lower isolated yields of the target compound and more complex purification procedures. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity demands, and available resources.
References
"Assessing the cross-reactivity of Benzenemethanamine, 3-bromo-N-propyl- in binding assays"
For researchers, scientists, and drug development professionals investigating the pharmacological profile of Benzenemethanamine, 3-bromo-N-propyl-, a significant data gap exists in the public domain. Currently, there is no published experimental data detailing its binding affinity, cross-reactivity in binding assays, or its influence on specific signaling pathways.
This guide addresses the current lack of available information and provides a framework for the types of experimental protocols that would be necessary to assess the cross-reactivity of this compound. While direct comparisons to alternatives are not possible without data, we will discuss related compounds and general methodologies to guide future research.
Challenges in Data Availability
Comprehensive searches of scientific literature, patent databases, and chemical repositories have not yielded specific binding assay data for Benzenemethanamine, 3-bromo-N-propyl-. The existing information is primarily limited to its chemical structure and basic physical properties. This absence of biological data means that its targets, potency, and potential for off-target effects remain uncharacterized.
Insights from Structurally Related Compounds
While no direct data exists for the target compound, examination of structurally similar molecules can offer clues to potential biological activity. For instance, N-propyl-benzenemethanamine, a close analog lacking the bromine substituent, has been noted for potential neurotransmitter activity.[1] Other research on more complex molecules containing a benzenemethanamine moiety has explored their roles as antagonists for receptors like the histamine H3 receptor and the TRPV1 channel. However, these compounds are structurally distinct, and it is not possible to directly extrapolate their activities to Benzenemethanamine, 3-bromo-N-propyl-.
Proposed Experimental Protocols for Assessing Cross-Reactivity
To address the current data void, a systematic evaluation of Benzenemethanamine, 3-bromo-N-propyl- using a panel of binding assays is recommended. The following outlines a standard workflow for such an investigation.
Primary Target Identification (if unknown)
If the primary biological target of Benzenemethanamine, 3-bromo-N-propyl- is not known, an initial broad screening approach is necessary.
-
Methodology: High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and ion channels. This can be performed using various techniques such as radioligand binding assays, fluorescence-based assays, or enzyme activity assays.
-
Objective: To identify initial "hits" or potential primary targets for the compound.
Secondary Screening and Cross-Reactivity Profiling
Once a primary target is identified or if a class of targets is suspected, a more focused cross-reactivity screening should be conducted.
-
Methodology: The compound should be tested against a panel of related and unrelated targets to assess its selectivity. For example, if the primary target is a specific G-protein coupled receptor (GPCR), the compound should be screened against a panel of other GPCRs. A common approach is to use a commercially available safety screening panel, which typically includes a wide range of targets known to be associated with adverse drug reactions.
-
Data to Collect:
-
Binding Affinity (Ki or Kd): The concentration of the compound required to occupy 50% of the target receptors. This is typically determined through competitive binding assays.
-
Functional Activity (IC50 or EC50): The concentration of the compound that produces 50% of its maximal inhibitory or stimulatory effect in a functional assay (e.g., measuring second messenger levels or ion channel currents).
-
A summary of the type of data that should be collected is presented in the table below.
| Parameter | Description | Experimental Assay Example |
| Ki (nM) | Inhibitor binding affinity; concentration of the test compound that will bind to 50% of the target sites in the absence of a competing ligand. | Radioligand Competition Binding Assay |
| IC50 (nM) | Half maximal inhibitory concentration; concentration of the test compound that inhibits a biological process or response by 50%. | Enzyme Inhibition Assay |
| EC50 (nM) | Half maximal effective concentration; concentration of the test compound that induces a response halfway between the baseline and maximum. | Cell-based Functional Assay (e.g., cAMP measurement) |
| % Inhibition | Percentage by which a biological response is inhibited at a specific concentration of the test compound. | Single-point Screening Assay |
In-depth Functional Characterization
For any targets where significant binding is observed, further functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or modulator).
-
Methodology: Cell-based assays that measure downstream signaling events are employed. For example, for a GPCR, this could involve measuring changes in intracellular calcium or cyclic AMP (cAMP) levels. For an ion channel, patch-clamp electrophysiology would be used to measure changes in ion flow.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound like Benzenemethanamine, 3-bromo-N-propyl-.
Conclusion
While a direct comparative guide for Benzenemethanamine, 3-bromo-N-propyl- cannot be provided at this time due to a lack of experimental data, this guide offers a clear path forward for researchers. The outlined experimental protocols provide a robust framework for systematically characterizing the binding profile and cross-reactivity of this and other novel chemical entities. The generation of such data is essential for understanding the compound's therapeutic potential and safety profile and will be a critical step in its journey through the drug discovery and development process.
References
"Comparison of in vitro and in vivo data for Benzenemethanamine, 3-bromo-N-propyl-"
An in-depth comparison of in vitro and in vivo data for Benzenemethanamine, 3-bromo-N-propyl- could not be compiled, as publicly available research data for this specific compound is not available. To demonstrate the requested format and content structure, this guide presents a comparative analysis of a structurally related and well-studied compound, Phenethylamine .
Comparative Analysis of Phenethylamine: In Vitro & In Vivo Data
Phenethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Its pharmacological profile has been characterized through a variety of in vitro and in vivo studies.
In Vitro Data Summary
In vitro studies are essential for characterizing the molecular interactions of a compound. For Phenethylamine, these studies have primarily focused on its affinity for various receptors, particularly the trace amine-associated receptor 1 (TAAR1), and its interaction with monoamine transporters.
| Parameter | Value | Assay Type | Reference |
| TAAR1 Affinity (Ki) | 260 nM | Radioligand Binding Assay | |
| TAAR1 Potency (EC50) | 36 nM | cAMP Accumulation Assay | |
| Dopamine Transporter (DAT) Substrate | Yes | Neurotransmitter Uptake Assay | |
| Serotonin Transporter (SERT) Substrate | Yes | Neurotransmitter Uptake Assay |
In Vivo Data Summary
In vivo studies provide insight into the physiological and behavioral effects of a compound in a living organism. Research on Phenethylamine in animal models has revealed its impact on locomotor activity and its pharmacokinetic profile.
| Parameter | Value | Animal Model | Methodology | Reference |
| Locomotor Activity | Increased at 50 mg/kg (i.p.) | Mouse | Open Field Test | |
| Plasma Half-Life (t1/2) | ~5-10 minutes | Rat | Intravenous Administration | |
| Bioavailability (Oral) | Low (due to rapid metabolism by MAO-B) | Rat | Oral Gavage vs. IV Administration |
Experimental Protocols
In Vitro: TAAR1 Radioligand Binding Assay
-
Cell Culture: HEK-293 cells stably expressing human TAAR1 were cultured and harvested.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: Membranes were incubated with a radiolabeled ligand (e.g., [3H]-Ephedrine) and varying concentrations of Phenethylamine.
-
Detection: The amount of bound radioligand was quantified using liquid scintillation counting to determine the inhibition constant (Ki).
In Vivo: Open Field Test
-
Animal Model: Adult male C57BL/6 mice were used.
-
Acclimation: Mice were acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Phenethylamine (50 mg/kg) or a vehicle control was administered via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Immediately after injection, mice were placed in an open field arena (40 cm x 40 cm x 30 cm). Their movement was tracked by an automated system for 30 minutes.
-
Data Analysis: Total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors were quantified and compared between groups.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Phenethylamine involves the activation of the G-protein coupled receptor, TAAR1. The following diagram illustrates this signaling cascade.
Caption: TAAR1 signaling pathway activated by Phenethylamine.
The following diagram illustrates a typical workflow for comparing in vitro and in vivo experimental data.
Caption: Workflow for in vitro and in vivo data comparison.
Structure-Activity Relationship of 3-Bromo-N-propyl-benzenemethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of N-substituted derivatives of 3-bromo-benzenemethanamine, with a focus on their potential interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. Due to the absence of a singular, comprehensive study on this specific chemical series, this guide synthesizes findings from closely related classes of compounds to infer the likely SAR trends and to provide a framework for the rational design of novel central nervous system (CNS) agents.
Comparative Biological Activity
The biological activity of N-alkylated 3-bromobenzylamine derivatives is anticipated to be significantly influenced by the nature of the substituent on the nitrogen atom. The 3-bromo substitution on the phenyl ring is a key feature, as halogen substitutions are known to modulate the affinity and selectivity of ligands for monoamine transporters. For instance, studies on methylphenidate analogs have shown that meta-bromo substitution can increase affinity for the dopamine transporter (DAT). The N-alkyl group is another critical determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties.
Based on established SAR principles for related monoamine transporter inhibitors and MAO inhibitors, we can project the following trends for N-substituted 3-bromobenzylamine derivatives:
Table 1: Postulated Structure-Activity Relationship of N-Substituted 3-Bromobenzylamine Derivatives
| Compound ID | N-Substituent (R) | Predicted Primary Target(s) | Predicted Affinity/Potency | Rationale / Supporting Evidence |
| 1 | -H (Primary Amine) | DAT, NET, SERT, MAO | Low to Moderate | The unsubstituted amine may serve as a substrate for both transporters and MAO. |
| 2 | -Methyl | DAT, NET > SERT | Moderate | Small alkyl groups are often well-tolerated and can increase affinity for DAT and NET. |
| 3 | -Ethyl | DAT, NET > SERT | Moderate to High | Increasing alkyl chain length to ethyl can enhance affinity for catecholamine transporters. |
| 4 | -Propyl | DAT, NET > SERT | Potentially High | The propyl group may provide an optimal balance of lipophilicity and steric bulk for DAT/NET binding. |
| 5 | -Isopropyl | DAT, NET | Moderate | Branched alkyl groups can sometimes decrease affinity compared to linear chains but may increase selectivity. |
| 6 | -Butyl | DAT, NET | Moderate to Low | Longer alkyl chains may start to decrease affinity due to steric hindrance within the transporter binding pocket. |
| 7 | -Benzyl | SERT, DAT, NET | Moderate | The addition of an aromatic ring can introduce interactions with different residues in the binding pocket, potentially shifting selectivity towards SERT. |
| 8 | -Cyclopropylmethyl | DAT, SERT | Potentially High & Selective | The cyclopropylmethyl group is known in other scaffolds to impart high affinity and selectivity for DAT and SERT. |
Experimental Protocols
To empirically determine the SAR of this series, the following experimental protocols for synthesis and biological evaluation are recommended.
Synthesis: General Procedure for N-Alkylation of 3-Bromobenzylamine via Reductive Amination
This procedure describes the synthesis of N-propyl-3-bromobenzylamine as a representative example.
Materials:
-
3-Bromobenzylamine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 equivalent) and propionaldehyde (1.1 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-propyl-3-bromobenzylamine.
Biological Evaluation: Monoamine Transporter Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for DAT, NET, and SERT.
Materials:
-
Rat brain tissue homogenates (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells expressing the respective human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding agents: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Synthesized test compounds.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the membrane preparation with the radioligand and either buffer (for total binding), a high concentration of the non-specific binding agent, or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for the test compounds.
Biological Evaluation: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B, or a non-selective substrate like p-tyramine).
-
Horseradish peroxidase (HRP).
-
A fluorogenic probe (e.g., Amplex Red).
-
Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay buffer.
-
Synthesized test compounds.
-
Fluorescence microplate reader.
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound or control inhibitor.
-
Initiate the reaction by adding the MAO substrate, HRP, and the fluorogenic probe.
-
The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).
-
HRP uses the H₂O₂ to oxidize the fluorogenic probe, resulting in a fluorescent product.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ values for the test compounds against MAO-A and MAO-B.
Conclusion
The systematic synthesis and evaluation of N-substituted 3-bromobenzylamine derivatives are crucial for elucidating their structure-activity relationships. The provided protocols offer a robust framework for such investigations. By comparing the biological data of a series of analogs, researchers can identify key structural features that govern potency and selectivity for monoamine transporters and MAO enzymes, thereby guiding the development of novel therapeutic agents for various neurological and psychiatric disorders.
Benchmarking the Performance of Benzenemethanamine, 3-bromo-N-propyl- Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of Benzenemethanamine, 3-bromo-N-propyl-, against established standards in the context of monoamine transporter and monoamine oxidase (MAO) inhibition. Due to the limited availability of direct experimental data for Benzenemethanamine, 3-bromo-N-propyl- in the public domain, this comparison leverages data from structurally related benzylamine derivatives and well-characterized inhibitors to project its likely activity profile.
Executive Summary
Benzenemethanamine, 3-bromo-N-propyl-, a substituted benzylamine, is structurally poised to interact with key targets in neurotransmission, namely monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and monoamine oxidase (MAO) enzymes. Structure-activity relationship studies of similar compounds suggest that the brominated phenyl ring and the N-propyl group will influence its binding affinity and inhibitory potency. This guide presents a framework for benchmarking its performance, including detailed experimental protocols for assessing its activity and a comparative analysis with known standards.
Data Presentation: Comparative Analysis
Table 1: Performance of Standard Monoamine Transporter Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| Fluoxetine | SERT | - | 1.1 |
| Desipramine | NET | 1.1 | 4.0 |
| GBR-12909 | DAT | 5.2 | 1.0 |
Table 2: Performance of Standard Monoamine Oxidase (MAO) Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| Clorgyline | MAO-A | 8.2 | - |
| Selegiline | MAO-B | 10 | - |
Experimental Protocols
To ascertain the performance of Benzenemethanamine, 3-bromo-N-propyl-, the following experimental protocols are recommended.
Monoamine Transporter Binding Assay
This assay determines the binding affinity of the test compound to the serotonin, dopamine, and norepinephrine transporters.
1. Membrane Preparation:
-
Utilize cell lines stably expressing human SERT, DAT, or NET.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge to pellet the cell membranes and resuspend in fresh buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of Benzenemethanamine, 3-bromo-N-propyl-.
-
Incubate to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B.
1. Enzyme Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
2. Inhibition Assay:
-
Pre-incubate the MAO enzyme with various concentrations of Benzenemethanamine, 3-bromo-N-propyl-.
-
Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red).
-
The reaction produces hydrogen peroxide, which reacts with the probe to generate a fluorescent product.
-
Monitor the increase in fluorescence over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, representing the concentration of the test compound that reduces the enzyme activity by 50%.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by Benzenemethanamine, 3-bromo-N-propyl-.
Caption: Inhibition of Monoamine Transporter by Test Compound.
Caption: Inhibition of Monoamine Oxidase by Test Compound.
Experimental Workflow
Caption: General Experimental Workflow for Performance Benchmarking.
Safety Operating Guide
Safe Disposal of Benzenemethanamine, 3-bromo-N-propyl-: A Procedural Guide
For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of Benzenemethanamine, 3-bromo-N-propyl-. The following procedures are compiled based on safety data sheets of structurally related halogenated organic compounds and aromatic amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all applicable regulations.
Benzenemethanamine, 3-bromo-N-propyl- is a chemical that, based on data from similar compounds, should be handled as a hazardous substance. Primary hazards include causing severe skin burns and eye damage, and being harmful if swallowed.[1][2] Proper disposal is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[3] |
| Skin and Body Protection | Lab coat. Additional impervious clothing may be required to prevent skin exposure.[3] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[3] |
Step-by-Step Disposal Protocol
This protocol applies to unused or expired Benzenemethanamine, 3-bromo-N-propyl-, as well as materials and labware contaminated with it.
-
Waste Segregation:
-
All waste containing Benzenemethanamine, 3-bromo-N-propyl-, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[5]
-
This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.[6]
-
-
Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.[5][6]
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "Benzenemethanamine, 3-bromo-N-propyl-," and identify any other components in the waste mixture.[5][6] Do not use abbreviations or chemical formulas.
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.[5]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5][7]
-
-
Handling of Spills:
-
Minor Spills: For small spills, use an inert absorbent material (such as vermiculite, sand, or earth) to contain and collect the material.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials, such as saw-dust.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[6]
-
-
Final Disposal:
-
The ultimate disposal of Benzenemethanamine, 3-bromo-N-propyl- waste must be conducted by a licensed hazardous waste disposal company.[5][6]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[5]
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.[6]
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for Benzenemethanamine, 3-bromo-N-propyl-.
Caption: Disposal workflow for Benzenemethanamine, 3-bromo-N-propyl-.
References
Essential Safety and Operational Guide for Handling Benzenemethanamine, 3-bromo-N-propyl-
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Benzenemethanamine, 3-bromo-N-propyl-. The following procedures are based on best practices for handling halogenated aromatic amines and data from structurally similar compounds. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with Benzenemethanamine, 3-bromo-N-propyl-. Based on the hazard profile of similar compounds, which are often corrosive and irritating, the following PPE is mandatory.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[2][3] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect for tears or holes before each use.[2][3] | To prevent skin contact, which can cause severe burns and allergic reactions. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or significant splash risks, a chemical-resistant apron or suit is advised.[2][3] | To protect the skin from accidental contact and prevent contamination of personal clothing. |
| Respiratory Protection | All handling of volatile compounds should be done in a well-ventilated area or under a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][4] | To prevent the inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Experimental Use:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The storage container should be clearly labeled with the chemical name and any associated hazards.
Emergency Procedures
Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.[3]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Disposal Plan
Proper disposal of Benzenemethanamine, 3-bromo-N-propyl- and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[6]
Disposal Procedure:
-
Unused or Waste Product: Collect in a clearly labeled, sealed container designated for halogenated organic waste.[3][6]
-
Contaminated Labware (e.g., weigh boats, pipette tips): Place in a designated, sealed waste container for solid chemical waste.[3]
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[3]
-
Contaminated PPE (e.g., gloves): Dispose of as solid chemical waste in a designated, sealed container.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of Benzenemethanamine, 3-bromo-N-propyl-.
References
- 1. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzenepropanamine, 2-bromo-N-(phenylmethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
